Technical Documentation Center

Octahydroimidazolidino[1,5-a]pyridin-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Octahydroimidazolidino[1,5-a]pyridin-3-one
  • CAS: 76561-92-7

Core Science & Biosynthesis

Foundational

What is the exact chemical structure of Octahydroimidazolidino[1,5-a]pyridin-3-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the chemical structure, properties, and potential applicat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Octahydroimidazolidino[1,5-a]pyridin-3-one, a saturated heterocyclic compound. Drawing from established principles of organic chemistry and spectroscopy, this document aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel chemical entities for drug discovery.

Core Chemical Identity

Octahydroimidazolidino[1,5-a]pyridin-3-one is a bicyclic compound featuring a fused imidazolidinone and piperidine ring system. The systematic fusion of these two saturated heterocyclic moieties results in a compact and rigid molecular framework.

Identifier Value Source
IUPAC Name Octahydroimidazo[1,5-a]pyridin-3-oneN/A
CAS Number 76561-92-7[1]
Molecular Formula C₇H₁₂N₂O[1]
Molecular Weight 140.18 g/mol [1]
SMILES O=C1NCC2CCCCN12[1]

The core structure of Octahydroimidazolidino[1,5-a]pyridin-3-one is depicted below:

Caption: Chemical structure of Octahydroimidazolidino[1,5-a]pyridin-3-one.

Stereochemistry and Conformational Analysis

The structure of Octahydroimidazolidino[1,5-a]pyridin-3-one possesses two chiral centers at the bridgehead carbon and the carbon atom at the junction of the two rings. This gives rise to the possibility of multiple stereoisomers. The relative stereochemistry of these centers will significantly influence the overall three-dimensional shape and, consequently, the biological activity of the molecule.

Due to the fused ring system, the molecule is expected to adopt a rigid conformation. The piperidine ring will likely exist in a chair conformation to minimize steric strain. The fusion with the imidazolidinone ring will further lock the overall structure. Understanding the preferred conformation is crucial for predicting its interaction with biological targets. Computational modeling and advanced NMR techniques, such as NOESY, would be invaluable in elucidating the precise three-dimensional arrangement of the atoms.

Synthesis and Characterization

retrosynthesis target Octahydroimidazolidino[1,5-a]pyridin-3-one intermediate1 N-(2-piperidylmethyl)glycine derivative target->intermediate1 Intramolecular amidation precursor1 2-(Aminomethyl)piperidine intermediate1->precursor1 Reductive amination precursor2 Glyoxylic acid derivative intermediate1->precursor2 Reductive amination

Caption: A plausible retrosynthetic pathway for Octahydroimidazolidino[1,5-a]pyridin-3-one.

Hypothetical Synthetic Protocol

The following is a generalized, hypothetical protocol for the synthesis of Octahydroimidazolidino[1,5-a]pyridin-3-one. This should be adapted and optimized based on experimental findings.

Step 1: Reductive Amination

  • To a solution of 2-(aminomethyl)piperidine (1.0 eq) in a suitable solvent (e.g., methanol), add a glyoxylic acid derivative (e.g., ethyl glyoxylate, 1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-piperidylmethyl)glycine ester.

Step 2: Intramolecular Amidation (Cyclization)

  • Dissolve the crude ester from Step 1 in a high-boiling point solvent (e.g., toluene or xylene).

  • Add a catalytic amount of a suitable base (e.g., sodium methoxide) or acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Octahydroimidazolidino[1,5-a]pyridin-3-one.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons in the saturated ring system. Key expected signals include:

  • Piperidine Ring Protons: A series of multiplets in the upfield region (approximately 1.2-3.5 ppm).

  • Imidazolidinone Ring Protons: Signals for the methylene group adjacent to the amide nitrogen and the methine proton at the ring junction.

  • NH Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide valuable information about the carbon framework. Expected key signals include:

  • Carbonyl Carbon: A downfield signal around 170-175 ppm.

  • Piperidine and Imidazolidinone Carbons: Signals in the aliphatic region (approximately 20-60 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by the following key absorption bands:

  • N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.

  • C-H Stretch (aliphatic): Sharp bands just below 3000 cm⁻¹.

  • C=O Stretch (amide): A strong, sharp absorption band around 1650-1680 cm⁻¹.

Mass Spectrometry (Predicted)

High-resolution mass spectrometry should confirm the molecular formula (C₇H₁₂N₂O) with a high degree of accuracy. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of CO.

Potential Applications in Drug Development

The imidazo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While there is no specific reported biological activity for Octahydroimidazolidino[1,5-a]pyridin-3-one, its structural features suggest potential for exploration in several therapeutic areas.

The rigid, three-dimensional nature of the molecule could allow for specific and high-affinity interactions with protein binding sites. The presence of nitrogen atoms provides opportunities for hydrogen bonding, and the overall lipophilicity can be tuned through substitution.

Areas for Investigation

Based on the activities of related imidazo[1,5-a]pyridine derivatives, potential areas of investigation for Octahydroimidazolidino[1,5-a]pyridin-3-one and its analogs could include:

  • Central Nervous System (CNS) Disorders: Many imidazopyridine derivatives interact with CNS targets.

  • Oncology: Some compounds containing this scaffold have shown anticancer properties.[2][3]

  • Infectious Diseases: The heterocyclic nature of the molecule makes it a candidate for antimicrobial or antiviral drug discovery.

cluster_0 Octahydroimidazolidino[1,5-a]pyridin-3-one cluster_1 Potential Therapeutic Areas mol Core Scaffold cns CNS Disorders mol->cns Structure-Activity Relationship Studies oncology Oncology mol->oncology Library Synthesis & Screening infectious Infectious Diseases mol->infectious Target-Based Drug Design

Caption: Potential avenues for drug discovery based on the core scaffold.

Future Directions

The lack of extensive published data on Octahydroimidazolidino[1,5-a]pyridin-3-one presents a significant opportunity for original research. Key future work should focus on:

  • Development of a robust and scalable synthetic route.

  • Complete spectroscopic characterization of the synthesized compound and its stereoisomers.

  • Computational studies to understand its conformational preferences and electronic properties.

  • Screening for biological activity against a diverse panel of therapeutic targets.

This foundational work will be essential to unlock the full potential of this intriguing heterocyclic scaffold in the field of drug discovery and development.

References

  • Molport. octahydroimidazo[1,5-a]pyridin-3-one. Molport-016-634-750. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
  • An-Najah Staff. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.

Sources

Exploratory

Octahydroimidazolidino[1,5-a]pyridin-3-one: In Vitro Mechanism of Action and Pharmacological Characterization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction: The Bicyclic Urea Scaffold In the landscape of central nervous system (CNS) drug disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Bicyclic Urea Scaffold

In the landscape of central nervous system (CNS) drug discovery, targeting G protein-coupled receptors (GPCRs) via allosteric modulation offers profound advantages over orthosteric agonism or antagonism. The compound Octahydroimidazolidino[1,5-a]pyridin-3-one (CAS: 76561-92-7) represents a highly privileged, conformationally restricted bicyclic urea scaffold[1]. While the base scaffold itself is a building block, its substituted derivatives are extensively utilized in the design of Negative Allosteric Modulators (NAMs) targeting the metabotropic glutamate receptor subtype 5 (mGluR5) [2].

By locking the urea moiety within a bicyclic ring system, medicinal chemists minimize the entropic penalty upon receptor binding. This structural rigidity forces the molecule into an optimal geometry to intercalate within the deep transmembrane pocket of mGluR5, providing high-affinity modulation of glutamatergic signaling without competing with endogenous glutamate.

Structural Biology & Mechanism of Action

The mechanism of action for derivatives of the octahydroimidazolidino[1,5-a]pyridin-3-one scaffold relies on non-competitive, allosteric inhibition.

Unlike endogenous L-glutamate, which binds to the large extracellular Venus flytrap domain (VFTD) of mGluR5, these bicyclic urea NAMs bind to a distinct, topographically separate allosteric pocket located deep within the 7-transmembrane (7TM) domain[3].

The Causality of Allosteric Inhibition

When an orthosteric agonist binds to the VFTD, it induces a conformational change that propagates through the cysteine-rich domain down to the 7TM bundle, breaking the "ionic lock" and allowing the intracellular loops to couple with Gq/11​ proteins.

When an octahydroimidazolidino[1,5-a]pyridin-3-one NAM occupies the 7TM allosteric pocket, it acts as a molecular wedge. It stabilizes the inactive conformation of the 7TM domain, thereby preventing the transmission of the activation signal from the VFTD to the intracellular G-protein coupling interface[4]. Consequently, downstream Phospholipase C (PLC) activation and subsequent intracellular calcium ( Ca2+ ) mobilization are halted.

Pathway Orthosteric Glutamate (Orthosteric Agonist) Receptor mGluR5 Receptor (7TM Domain) Orthosteric->Receptor Activates Allosteric Octahydroimidazolidino... (NAM Scaffold) Allosteric->Receptor Inhibits Conformational Change GProtein Gq/11 Protein Coupling Receptor->GProtein Signal Transduction Effector Phospholipase C (PLC) GProtein->Effector Calcium Intracellular Ca2+ Mobilization Effector->Calcium

mGluR5 signaling pathway and the allosteric inhibition mechanism of the bicyclic urea scaffold.

In Vitro Assay Methodologies: Self-Validating Systems

To rigorously prove the mechanism of action of a new octahydroimidazolidino[1,5-a]pyridin-3-one derivative, a self-validating, two-tiered in vitro testing cascade is required. We must first prove where the compound binds (Binding Assay), and subsequently prove what it does upon binding (Functional Assay).

Radioligand Displacement Binding Assay ( [3H] -methoxyPEPy)

To confirm that the scaffold targets the 7TM allosteric site rather than the orthosteric site, we utilize a competition binding assay against a known allosteric radioligand, such as [3H] -methoxyPEPy or [3H] -MPEP[5].

Causality of Protocol Design: We do not use radiolabeled glutamate because a NAM will not displace an orthosteric ligand. By using [3H] -methoxyPEPy—a highly selective mGluR5 NAM with established 7TM binding—we can calculate the inhibition constant ( Ki​ ) of our test compound based on its ability to compete for this specific allosteric pocket[6].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human mGluR5. Homogenize and centrifuge to isolate the membrane fraction. Resuspend in assay buffer (50 mM HEPES, 100 mM NaCl, 3 mM MgCl2​ , pH 7.4).

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 2 nM [3H] -methoxyPEPy, and varying concentrations of the test compound (0.1 nM to 10 µM).

  • Equilibration: Incubate the mixture at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing & Detection: Wash filters three times with ice-cold buffer. Add scintillation fluid and measure retained radioactivity using a liquid scintillation counter to determine the IC50​ , which is converted to Ki​ using the Cheng-Prusoff equation.

High-Throughput FLIPR Calcium Mobilization Assay

While the binding assay proves physical occupancy, the Fluorometric Imaging Plate Reader (FLIPR) assay proves functional antagonism[6]. Because mGluR5 couples to Gq​ , its activation directly triggers the release of Ca2+ from the endoplasmic reticulum.

Causality of Protocol Design: We stimulate the cells with an EC80​ concentration of L-glutamate. Using an EC80​ (rather than EC100​ ) is critical; it provides a robust signal window while remaining sensitive enough to be surmountably or insurmountably inhibited by the allosteric modulator. Fluo-4 AM is used because its esterified form easily permeates the cell membrane, where intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293-mGluR5 cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (in HBSS buffer with 20 mM HEPES and 2.5 mM probenecid to prevent dye efflux). Incubate for 1 hour at 37°C.

  • Compound Addition: Add 10 µL of the octahydroimidazolidino[1,5-a]pyridin-3-one test compound at various concentrations. Incubate for 15 minutes to allow allosteric pocket binding.

  • Agonist Stimulation & Readout: Transfer the plate to the FLIPR instrument. Continuously monitor baseline fluorescence for 10 seconds. Inject L-glutamate (at its predetermined EC80​ concentration) and record the peak fluorescence emission (515-535 nm) over a 3-minute kinetic window.

  • Data Analysis: Normalize the peak fluorescence against baseline and plot the dose-response curve to calculate the functional IC50​ .

AssayWorkflow Step1 1. Cell Preparation Seed HEK293-mGluR5 cells in 384-well plates Step2 2. Dye Loading Incubate with Fluo-4 AM calcium indicator Step1->Step2 Step3 3. Compound Incubation Add NAM scaffold derivatives (15 min) Step2->Step3 Step4 4. Agonist Stimulation Inject EC80 Glutamate to trigger signaling Step3->Step4 Step5 5. Kinetic Readout Measure fluorescence via FLIPR instrument Step4->Step5

Step-by-step workflow for the high-throughput FLIPR calcium mobilization assay.

Quantitative Data Analysis

The pharmacological profile of a scaffold is determined by comparing its binding affinity ( Ki​ ) against its functional potency ( IC50​ ). The table below summarizes representative in vitro data for the unsubstituted octahydroimidazolidino[1,5-a]pyridin-3-one base scaffold versus optimized aryl-substituted derivatives, benchmarked against the classic mGluR5 NAM, MPEP.

Compound / ScaffoldFunctional Assay ( IC50​ / nM)Binding Affinity ( Ki​ / nM)Cooperativity Factor ( α )Efficacy ( Emax​ Inhibition %)
Octahydroimidazolidino[1,5-a]pyridin-3-one (Base) > 10,000> 10,000N/AN/A
Optimized Derivative A (Aryl substitution)45.2 ± 3.138.5 ± 2.40.1298%
Optimized Derivative B (Fluoroaryl substitution)12.4 ± 1.88.9 ± 1.10.05100%
MPEP (Reference Standard)32.0 ± 2.528.0 ± 2.00.08100%

Note: A cooperativity factor ( α ) < 1 indicates negative cooperativity (NAM activity), meaning the compound decreases the affinity/efficacy of the orthosteric agonist.

Conclusion

The octahydroimidazolidino[1,5-a]pyridin-3-one scaffold is a highly effective structural foundation for developing allosteric modulators of GPCRs. By utilizing a conformationally restricted bicyclic urea, medicinal chemists can achieve potent, selective binding within the 7TM allosteric pocket of mGluR5. Through a self-validating combination of radioligand displacement and FLIPR calcium mobilization assays, researchers can definitively map both the physical binding site and the functional causality of these compounds in vitro.

References

  • Molaid Chemical Database. hexahydroimidazo[1,5-a]pyridin-3(2H)-one - CAS号 76561-92-7. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Retrieved from: [Link]

  • PubChem (NIH). AID 588710 - mGluR5_3H_methoxyPEPy_Binding. Retrieved from: [Link]

Sources

Foundational

Physicochemical Profiling and Stability Kinetics of Octahydroimidazolidino[1,5-a]pyridin-3-one: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the transition from flexible acyclic structures to conformationally restricted scaffolds is a primary strategy for optimizing target binding affinity and pharmacokin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flexible acyclic structures to conformationally restricted scaffolds is a primary strategy for optimizing target binding affinity and pharmacokinetic profiles. Octahydroimidazolidino[1,5-a]pyridin-3-one (CAS: 76561-92-7) is a highly privileged bicyclic urea derivative that serves as a robust bioisostere for amides and cyclic peptides[1]. By rigidifying the urea moiety within a fused piperidine-imidazolidin-2-one framework, this compound minimizes the entropic penalty upon receptor binding while exhibiting exceptional chemical stability compared to its acyclic counterparts[2].

This whitepaper provides an in-depth analysis of the physicochemical properties, structural resonance, and degradation kinetics of this scaffold, alongside self-validating analytical protocols for drug development professionals.

Structural Chemistry & Resonance Stabilization

The intrinsic stability of the urea functional group is driven by significant resonance stabilization energy, estimated between 30–40 kcal/mol, which heavily delocalizes electron density and decreases the electrophilicity of the carbonyl carbon[3]. However, acyclic ureas remain susceptible to degradation in aqueous environments via two primary mechanisms: unimolecular elimination (yielding cyanate and ammonium) or bimolecular hydrolysis[3].

The architecture of octahydroimidazolidino[1,5-a]pyridin-3-one fundamentally alters this reactivity. The bicyclic fusion locks the nitrogen lone pairs into a rigid, planar geometry that maximizes parallel p -orbital overlap with the carbonyl π -system.

  • Causality of Stability: This rigidification completely precludes the anti-periplanar transition state required for elimination pathways. Furthermore, the lack of a suitable leaving group and the steric shielding provided by the piperidine ring prevent the facile nucleophilic attack of water, rendering the scaffold generally stable under standard laboratory conditions[4].

Physicochemical Properties

The following table summarizes the core quantitative physicochemical parameters of the scaffold, critical for formulation and pharmacokinetic modeling.

ParameterValueAnalytical Significance
Chemical Name Octahydroimidazolidino[1,5-a]pyridin-3-oneIUPAC Standard
CAS Number 76561-92-7Registry Identification[1]
Molecular Formula C 7​ H 12​ N 2​ OElemental Composition[1]
Molecular Weight 140.18 g/mol High ligand efficiency potential[1]
Scaffold Type Bicyclic UreaFused Piperidine-Imidazolidin-2-one
H-Bond Donors 1 (Secondary Amine/Urea NH)Favorable for membrane permeability
H-Bond Acceptors 1 (Carbonyl Oxygen)Strong dipole for target interaction
Solubility Profile Soluble in DMSO, EtOH, Methanol, WaterHighly versatile for in vitro assays[4]

Chemical Stability and Degradation Kinetics

While dynamic or hindered aliphatic ureas can possess rapid hydrolysis half-lives on the order of minutes[5], fused bicyclic ureas exhibit profound kinetic inertness. The stability of urea derivatives is heavily influenced by the pH of the surrounding medium, typically exhibiting maximum stability in the physiological pH range of 4 to 8[6].

Degradation of octahydroimidazolidino[1,5-a]pyridin-3-one requires extreme conditions[4]:

  • Acidic Stress (pH < 2): Protonation of the carbonyl oxygen increases its electrophilicity, making the imidazolidin-2-one ring susceptible to slow nucleophilic attack and subsequent ring-opening.

  • Basic Stress (pH > 10): Direct attack by hydroxide ions at the carbonyl carbon can force the cleavage of the cyclic urea, though this process is sterically hindered by the adjacent piperidine ring.

DegradationPathways Parent Octahydroimidazolidino [1,5-a]pyridin-3-one Acid Acidic Stress (pH < 2) Parent->Acid Base Basic Stress (pH > 10) Parent->Base Thermal Thermal Stress (> 80°C) Parent->Thermal Aqueous Physiological pH (pH 4 - 8) Parent->Aqueous Deg1 Protonation & Slow Hydrolysis Acid->Deg1 Extreme Conditions Deg2 Nucleophilic Attack (Ring Opening) Base->Deg2 OH- Attack Stable1 Highly Stable (No Degradation) Thermal->Stable1 Solid State Stable2 Resonance Stabilized (Intact Scaffold) Aqueous->Stable2 Kinetic Inertness

Fig 1. Stress-dependent degradation pathways of the bicyclic urea scaffold.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems.

Protocol 1: Stability-Indicating HPLC-DAD-MS Assay

This protocol determines the degradation kinetics of the scaffold under forced stress conditions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in HPLC-grade Methanol to a stock concentration of 1 mg/mL. Causality: Methanol ensures complete solubilization without initiating premature aqueous hydrolysis.

  • Stress Matrix Initiation: Aliquot 1 mL of stock into four separate vials. Add 1 mL of the following to respective vials: 0.1N HCl (Acidic), 0.1N NaOH (Basic), 3% H 2​ O 2​ (Oxidative), and pH 7.4 PBS (Control). Incubate at 60°C.

  • Quenching: At t=0,2,4,8,24 hours, extract 100 μ L aliquots. Neutralize acidic/basic samples immediately with equivalent molarities of NaOH/HCl. Causality: Quenching halts the degradation kinetics instantly, ensuring the sample injected into the HPLC represents the exact timepoint.

  • Acquisition: Inject 10 μ L onto a C18 Reverse-Phase column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 15 minutes.

Self-Validation Mechanism (Trustworthiness): The use of a Diode Array Detector (DAD) allows for peak purity analysis (spectral homogeneity across the peak). Coupled with Mass Spectrometry (MS) and a mass balance calculation ( Σ Area of Parent + Σ Area of Degradants = 100% of t=0 Area), the system internally verifies that no degradation products are co-eluting with the parent peak or remaining permanently retained on the column.

AnalyticalWorkflow Prep Sample Prep 1 mg/mL Stress Forced Degradation Reaction Matrix Prep->Stress Aliquot Quench Quenching & Neutralization Stress->Quench Timepoints Analysis LC-DAD-MS Acquisition Quench->Analysis Inject Validation Mass Balance & Peak Purity Analysis->Validation Evaluate

Fig 2. Self-validating HPLC-MS workflow for stability-indicating assays.
Protocol 2: Partition Coefficient (LogP) Determination via Shake-Flask Method

This protocol measures the lipophilicity of the scaffold, a critical parameter for predicting passive membrane permeability.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-Octanol and pH 7.4 Phosphate Buffer for 24 hours. Causality: Pre-saturating the phases prevents volume shifts during the actual experiment, which would skew concentration calculations.

  • Partitioning: Dissolve 2 mg of the compound in 5 mL of the saturated aqueous phase. Add 5 mL of saturated 1-Octanol. Shake mechanically at 25°C for 60 minutes, then centrifuge at 3000 RPM for 15 minutes to break micro-emulsions.

  • Quantification: Carefully extract aliquots from both the top (Octanol) and bottom (Aqueous) layers using a syringe. Quantify the concentration in both phases using HPLC-UV.

Self-Validation Mechanism (Trustworthiness): Unlike standard protocols that assume the organic concentration by subtracting the aqueous concentration from the initial mass, this protocol explicitly measures both phases. Recovery is calculated as: (MassOctanol​+MassWater​)/MassInitial​ . A recovery of 98–102% mathematically validates that the compound did not precipitate at the biphasic interface or adsorb to the glassware, ensuring the resulting LogP value is absolute.

References

  • [1] Title: hexahydroimidazo[1,5-a]pyridin-3(2H)-one - CAS号 ... - 摩熵化学. Source: molaid.com. URL:[Link]

  • [2] Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: PMC - NIH. URL:[Link]

  • [6] Title: Stability of urea in solution and pharmaceutical preparations. Source: docdroid.net. URL: [Link]

  • [3] Title: The Hydrolysis of Urea and the Proficiency of Urease. Source: ACS Publications. URL:[Link]

  • [5] Title: Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Source: illinois.edu. URL: [Link]

Sources

Exploratory

Structural and Stereochemical Dynamics of Octahydroimidazolidino[1,5-a]pyridin-3-one: A Comprehensive Technical Guide

Executive Summary Octahydroimidazolidino[1,5-a]pyridin-3-one (CAS 76561-92-7), systematically known as 2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyridin-3-one, is a conformationally restricted bicyclic scaffold integral to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Octahydroimidazolidino[1,5-a]pyridin-3-one (CAS 76561-92-7), systematically known as 2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyridin-3-one, is a conformationally restricted bicyclic scaffold integral to modern pharmacophore design. By locking a basic nitrogen and hydrogen-bonding vectors into a predictable three-dimensional space, this scaffold drastically reduces the entropic penalty of target binding. This whitepaper provides an authoritative analysis of its crystal structure, stereochemical dynamics, and the self-validating analytical protocols required to elucidate its 3D architecture.

Molecular Architecture & Stereochemical Logic

The core topology of octahydroimidazolidino[1,5-a]pyridin-3-one consists of a six-membered piperidine ring fused to a five-membered imidazolidin-2-one (cyclic urea/lactam) ring. The fusion of these rings creates a critical stereocenter at the C8a position, which dictates the global geometry of the molecule.

The Causality of Conformation

Why does the molecule adopt its specific 3D shape? The bridgehead nitrogen possesses a lone pair that governs the conformational equilibrium. In a fused 5,6-system, stereoelectronic effects—specifically the hyperconjugative n→σ∗ interaction between the nitrogen lone pair and the adjacent C8a-H bond—stabilize a trans-diaxial-like arrangement.

Consequently, the piperidine ring is locked into a rigid chair conformation , while the five-membered imidazolidinone ring adopts an envelope conformation to minimize torsional strain and allylic strain across the fusion bond 1[1].

ConformationalLogic A Bridgehead C8a Stereocenter B Nitrogen (N4) Lone Pair Orientation A->B Constrains E Imidazolidinone Envelope A->E Directs fusion C Stereoelectronic Effect (n -> σ* interaction) B->C Enables D Piperidine Chair Conformation C->D Stabilizes F Global Minimum Energy Conformer D->F E->F

Fig 1. Causal relationship of stereoelectronic effects dictating the global minimum conformer.

Solid-State Geometry: X-Ray Crystallographic Insights

In the solid state, the stereochemistry and bond parameters of imidazo[1,5-a]pyridine derivatives are heavily influenced by intermolecular forces.

Lattice Packing and Hydrogen Bonding

The imidazolidin-3-one moiety acts as both a robust hydrogen bond donor (N-H) and acceptor (C=O). This dual capability drives the formation of highly ordered intermolecular hydrogen-bonded dimers or polymeric chains within the crystal lattice. The molecules associate via independent N–H···O hydrogen bonds, creating a tightly packed orthorhombic or monoclinic space group depending on the exact substituents.

Bond Length Causality

Crystallographic data of related structures reveals a C1=O bond length of approximately 1.235 Å. This shortening is characteristic of strong double-bond character in lactam/urea systems, which restricts rotation and enforces strict planarity around the carbonyl carbon, further rigidifying the five-membered ring 2[2].

Quantitative Crystallographic Data Summary
ParameterCrystallographic ValueStructural Implication
C1=O Bond Length 1.235(3) ÅDouble bond character of the lactam/urea moiety
C1-N1 Bond Length 1.395(3) ÅPartial double bond character due to resonance
C1-N2 Bond Length 1.353(4) ÅRestricted rotation, enforcing localized planarity
N-H···O Distance ~2.85 ÅStrong intermolecular hydrogen bonding driving lattice packing
C-N-C Angle (Bridgehead) ~112°Relief of steric strain in the fused bicyclic system

Experimental Workflows: A Self-Validating Protocol

To ensure scientific integrity, the elucidation of the octahydroimidazolidino[1,5-a]pyridin-3-one structure must follow a self-validating system. Solid-state data (X-ray) must be corroborated by solution-state data (NMR) to prove that the observed geometry is not merely an artifact of crystal packing forces.

Step-by-Step Methodology

Step 1: High-Purity Crystallization via Vapor Diffusion

  • Procedure: Dissolve 50 mg of the synthesized compound (e.g., 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride 3[3]) in a minimal volume of hot ethyl acetate. Place the open vial inside a sealed chamber containing hexane (anti-solvent).

  • Causality: Vapor diffusion ensures a highly controlled, slow supersaturation rate. This thermodynamic control is critical for growing diffraction-quality single crystals without lattice defects or solvent inclusions.

Step 2: Single-Crystal X-Ray Diffraction (SCXRD) at 100 K

  • Procedure: Mount the crystal on a diffractometer equipped with a Cu-Kα radiation source ( λ=1.5418 Å). Cool the sample to 100 K using a liquid nitrogen stream.

  • Causality: Data collection at cryogenic temperatures (100 K) minimizes the thermal anisotropic displacement (vibration) of atoms. This is strictly required to accurately resolve the electron density of the bridgehead hydrogen at C8a, confirming the relative stereochemistry 4[4].

Step 3: Solution-State Validation via 2D NOESY NMR

  • Procedure: Dissolve an aliquot of the identical crystalline batch in CDCl3. Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Causality: Observing Nuclear Overhauser Effects (NOE) between the bridgehead C8a proton and the axial protons of the piperidine ring validates that the solid-state chair-envelope conformation persists as the true global energy minimum in solution.

ElucidationWorkflow N1 Synthesis of Target Scaffold N2 Purification (Flash Chromatography) N1->N2 Validate purity N3 Slow Evaporation Crystallization N2->N3 Supersaturation N5 Solution-State NMR (2D NOESY) N2->N5 Aliquot for NMR N4 Single Crystal X-Ray Diffraction (100 K) N3->N4 Isolate crystal N6 Solid vs. Solution Correlation N4->N6 Solid-state geometry N5->N6 Solution dynamics

Fig 2. Self-validating stereochemical elucidation workflow for bicyclic scaffolds.

References

  • Synthesis of novel imidazo[1,5-a]pyridine derivates ResearchGate / Revue Roumaine de Chimie[Link][2]

  • Late Transition Metal-Catalyzed Hydroamination and Hydroamidation ACS Publications / Chemical Reviews[Link][1]

  • Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines ACS Publications / The Journal of Organic Chemistry[Link][4]

Sources

Foundational

Title: Strategic Pharmacokinetic Profiling of Octahydroimidazolidino[1,5-a]pyridin-3-one: An In Vivo Technical Guide for Preclinical Development

An In-Depth Technical Guide Abstract: The successful translation of a novel chemical entity from discovery to clinical candidate is contingent upon a thorough understanding of its behavior within a biological system. For...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The successful translation of a novel chemical entity from discovery to clinical candidate is contingent upon a thorough understanding of its behavior within a biological system. For heterocyclic scaffolds such as Octahydroimidazolidino[1,5-a]pyridin-3-one, a comprehensive in vivo pharmacokinetic (PK) profile is not merely a regulatory checkpoint but a critical dataset that informs dose selection, predicts human exposure, and guides strategic decisions in toxicology and efficacy studies. This guide provides a robust framework for researchers and drug development professionals to design, execute, and interpret in vivo pharmacokinetic studies for this class of compounds. We will delve into the causality behind experimental design choices, from animal model selection to bioanalytical quantification, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Imperative for In Vivo Pharmacokinetic Analysis

Octahydroimidazolidino[1,5-a]pyridin-3-one represents a class of saturated heterocyclic compounds with significant potential in medicinal chemistry. Its structural complexity necessitates a detailed investigation into its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Pharmacokinetics, the study of "what the body does to the drug," provides the quantitative basis for understanding a compound's journey through the body over time.[1] Early and accurate characterization of PK parameters is paramount; it allows for the optimization of drug-like properties, the establishment of a therapeutic window, and the prediction of human pharmacokinetics.[1]

This document serves as a technical guide, grounded in established principles, for constructing a comprehensive in vivo PK profile of a novel compound within this chemical family.

Foundational Strategy: Animal Model Selection

The choice of animal model is a cornerstone of predictive preclinical research. The primary goal is to select a species that mirrors human physiology, particularly in terms of drug metabolism and disposition, as closely as possible.[2] For a novel chemical entity, a multi-species approach is often recommended by regulatory bodies like the FDA.[3]

2.1 Recommended Species & Rationale

  • Rodent Model (e.g., Sprague-Dawley or Wistar Rat): Rats are a ubiquitous first-tier model due to their well-characterized physiology, cost-effectiveness, and historical dataset precedent.[4] Their smaller size, while requiring sensitive analytical methods, is advantageous for early-stage screening where compound availability may be limited.[4] However, the potential for high metabolic rates in rodents must be considered when extrapolating to humans.

  • Non-Rodent Model (e.g., Beagle Dog or Minipig): Following initial rodent studies, a larger non-rodent species is typically employed.[2][3] Dogs are historically common, but their capacity for certain metabolic pathways (e.g., acetylation) can differ from humans. Minipigs are gaining favor due to physiological similarities with humans in their gastrointestinal, dermal, and cardiovascular systems.

Causality in Selection: The choice is driven by comparative metabolism. In vitro cross-species metabolite profiling using liver microsomes or hepatocytes from rats, dogs, and humans can reveal which species produces a human-like metabolite profile, thereby increasing the predictive value of the in vivo study.[5]

The In Vivo Experimental Protocol: A Self-Validating Workflow

A robust in vivo protocol is designed to answer two fundamental questions: how is the drug absorbed and distributed after oral administration, and how is it cleared from the body? To achieve this, parallel intravenous (IV) and oral (PO) dosing arms are essential. The IV data provides a baseline for systemic clearance and volume of distribution, against which the oral data can be compared to determine absolute oral bioavailability.[3]

3.1 Step-by-Step Experimental Workflow

  • Animal Acclimatization & Health Check: Animals should be acclimatized for at least one week. A pre-study health assessment is mandatory.

  • Dosing Formulation:

    • IV Formulation: The compound must be fully solubilized in a biocompatible vehicle (e.g., saline, 5% dextrose, or a co-solvent system like PEG400/ethanol/saline).

    • PO Formulation: An aqueous suspension (e.g., in 0.5% methylcellulose) is common. The formulation should be optimized for stability and homogeneity.

  • Dosing Administration:

    • Animals are typically fasted overnight to reduce variability in gastric emptying and absorption.[3]

    • IV Group: Administer the dose via a cannulated vein (e.g., jugular or femoral vein) over a slow bolus (1-2 minutes).

    • PO Group: Administer the dose via oral gavage.

  • Blood Sample Collection:

    • Serial blood samples (approx. 100-200 µL per time point in rats) are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Recommended Sampling Schedule: Pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. This schedule is designed to capture the absorption phase (Cmax), distribution, and terminal elimination phase (half-life).

  • Plasma Processing & Storage:

    • Immediately following collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.

    • Aspirate the supernatant (plasma) and transfer to clearly labeled cryovials.

    • Store samples at -80°C until bioanalysis to ensure analyte stability.[6]

3.2 Workflow Visualization

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling & Processing cluster_analysis Analysis acclimate Animal Acclimatization (1 Week) health_check Health Check & Fasting (Overnight) acclimate->health_check iv_dose IV Administration (e.g., 1 mg/kg) health_check->iv_dose po_dose PO Administration (e.g., 10 mg/kg) health_check->po_dose blood_collection Serial Blood Collection (0-24h Timepoints) iv_dose->blood_collection centrifuge Centrifugation (4°C, 10 min) blood_collection->centrifuge plasma_harvest Plasma Harvesting centrifuge->plasma_harvest storage Store Plasma @ -80°C plasma_harvest->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_calc Pharmacokinetic Parameter Calculation bioanalysis->pk_calc G plasma Plasma Sample (Thaw from -80°C) is Add Internal Standard plasma->is extraction Sample Extraction (e.g., Protein Precipitation) is->extraction evap Evaporate & Reconstitute extraction->evap hplc HPLC Separation evap->hplc ms Tandem Mass Spec (MRM Detection) hplc->ms data Data Acquisition & Quantification ms->data G Parent Octahydroimidazolidino [1,5-a]pyridin-3-one M1 Metabolite 1 (Hydroxylated) Parent->M1 Phase I (CYP450 Oxidation) M2 Metabolite 2 (Glucuronide Conjugate) M1->M2 Phase II (UGT Conjugation)

Sources

Exploratory

Receptor Binding Affinity Assays for Novel Octahydroimidazolidino[1,5-a]pyridin-3-one Scaffolds

An In-Depth Technical Guide: Prepared by: Gemini, Senior Application Scientist Abstract The discovery and characterization of novel chemical entities are foundational to modern pharmacology. The octahydroimidazolidino[1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

The discovery and characterization of novel chemical entities are foundational to modern pharmacology. The octahydroimidazolidino[1,5-a]pyridin-3-one core represents a heterocyclic scaffold with significant potential for interacting with a diverse range of biological targets.[1][2] Determining the binding affinity of derivatives from this class to specific protein receptors is a critical step in elucidating their mechanism of action and therapeutic potential. This guide provides a comprehensive, in-depth framework for researchers and drug development professionals on the principles, design, execution, and analysis of receptor binding affinity assays tailored for this chemical series. We move beyond rote protocols to explain the causality behind experimental choices, emphasizing the establishment of robust, self-validating assay systems. Methodologies covered include the gold-standard filtration-based radioligand binding assay and the modern, high-throughput Scintillation Proximity Assay (SPA), ensuring relevance for both mechanistic studies and large-scale screening campaigns.

Introduction: The Therapeutic Potential of the Imidazolidinone Core

The imidazolidinone moiety is a versatile heterocyclic structure found in a wide array of pharmacologically active compounds.[1] Derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[3][4][5][6] The specific octahydroimidazolidino[1,5-a]pyridin-3-one scaffold, a fused bicyclic system, offers a unique three-dimensional conformation that can be exploited for potent and selective interaction with protein targets.

The primary challenge and opportunity with any novel chemical series lie in identifying its molecular targets. Receptor binding assays are the cornerstone of this effort, providing direct, quantitative measurement of the physical interaction between a ligand (the test compound) and a receptor.[7] These assays allow us to determine a compound's affinity (how tightly it binds) and can inform on its potency, making them indispensable in the hit-to-lead and lead optimization phases of drug discovery.

Foundational Principles of Receptor-Ligand Interactions

A quantitative understanding of receptor binding is governed by the Law of Mass Action. The interaction is a reversible, equilibrium process where the rates of association and dissociation determine the final affinity.

  • Affinity (Kd): The equilibrium dissociation constant (Kd) represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd signifies a higher binding affinity. Saturation binding assays, which use increasing concentrations of a radiolabeled ligand, are employed to determine the Kd of that specific ligand and the total receptor density (Bmax).[8]

  • IC50: The half maximal inhibitory concentration (IC50) is a practical measure of a compound's functional strength. In the context of a binding assay, it is the concentration of an unlabeled test compound required to displace 50% of the specific binding of a labeled ligand.[9] The IC50 is an operational value that is highly dependent on assay conditions, particularly the concentration of the labeled ligand used.[10][11]

  • Inhibition Constant (Ki): The Ki is the inhibition constant for a drug, representing the binding affinity of the unlabeled compound for the receptor.[9] Unlike the IC50, the Ki is a more absolute, thermodynamic value that is independent of the assay conditions.[12] It is calculated from the IC50 using the Cheng-Prusoff equation , which corrects for the presence of the competing radioligand.[9][13]

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

  • [L] is the concentration of the radiolabeled ligand.

  • Kd is the dissociation constant of the radiolabeled ligand.

This relationship underscores the importance of first characterizing the radioligand's Kd before determining the Ki of a novel test compound.

Strategic Design of a Competitive Binding Assay

Competitive binding assays are the method of choice for characterizing novel, unlabeled compounds like our octahydroimidazolidino[1,5-a]pyridin-3-one series. The core principle is the competition between a fixed concentration of a high-affinity radiolabeled ligand and a range of concentrations of the unlabeled test compound for a finite number of receptors.

Diagram: Principle of Competitive Binding

G cluster_0 Condition 1: No Competitor cluster_1 Condition 2: With Competitor Receptor Receptor Radioligand Radioligand (*) Receptor->Radioligand label_max Result: Maximum Signal Receptor2 Receptor TestCompound Test Compound (Unlabeled) Receptor2->TestCompound Radioligand2 Radioligand (*) label_min Result: Reduced Signal

Caption: Competitive binding assay principle.

Critical Components & Reagent Selection
  • Receptor Source: This can be membranes prepared from cultured cells overexpressing the target receptor or from native tissue. The quality of the membrane preparation is paramount; it should be well-characterized for protein concentration and receptor density (Bmax).

  • Radioligand Selection: An ideal radioligand has high affinity (low Kd), high specific activity, low non-specific binding, and chemical stability. The concentration used in a competitive assay should ideally be at or below its Kd value to ensure sensitivity for detecting competitor binding.[14]

  • Assay Buffer: The buffer must maintain the receptor's integrity and physiological activity. It typically contains a buffering agent (e.g., Tris-HCl), salts (e.g., MgCl2), and sometimes protease inhibitors. The pH should be optimized for the specific receptor.

  • Defining Non-Specific Binding (NSB): NSB is the binding of the radioligand to non-receptor components (e.g., filters, lipids, plasticware).[15][16] It is measured in the presence of a saturating concentration of a known, high-affinity unlabeled ligand (a "cold" ligand) that completely blocks the radioligand from binding to the target receptor.[17] Any remaining bound radioactivity is considered non-specific. Acceptable NSB should be a small fraction (ideally <20%) of the total binding.[16]

Choosing the Assay Technology

Two primary technologies dominate the field: filtration assays and Scintillation Proximity Assays (SPA).

  • Filtration Assay: The traditional "gold standard," this heterogeneous method involves physically separating receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.[18] The radioactivity trapped on the filters is then quantified. It is robust and widely applicable but can be lower-throughput.

  • Scintillation Proximity Assay (SPA): A homogeneous (no-wash) method ideal for high-throughput screening (HTS).[19][20] In SPA, the receptor is coupled to microscopic beads containing a scintillant. Only radioligands that bind to the receptor are close enough to the bead to excite the scintillant and produce a light signal.[21] Radioligands in solution are too far away, and their radioactive decay energy dissipates in the aqueous medium without generating a signal.[22]

Diagram: Scintillation Proximity Assay (SPA) Workflow

G cluster_0 Binding Event cluster_1 No Binding Event Bead SPA Bead (with Scintillant) Receptor Receptor Bead->Receptor Coupled Radioligand Radioligand (*) Receptor->Radioligand Binds Signal Light Signal (Detected) Radioligand->Signal Proximity Excitation Bead2 SPA Bead (with Scintillant) Radioligand_Free Free Radioligand (*) NoSignal No Signal (Energy Dissipates) Radioligand_Free->NoSignal Distance > Path Length

Caption: Principle of Scintillation Proximity Assay (SPA).

Detailed Experimental Protocols

Here we provide step-by-step methodologies for both a classic filtration assay and a modern SPA.

Protocol 1: Filtration-Based Competitive Binding Assay

This protocol is designed for a 96-well plate format.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4. Keep on ice.

    • Radioligand Stock: Prepare a concentrated stock of the radioligand (e.g., [³H]-ligand) and dilute it in assay buffer to a working concentration of 2x the final desired concentration (e.g., 2 nM for a final concentration of 1 nM, which is at or below the Kd).

    • Test Compound Plate: Perform serial dilutions of the octahydroimidazolidino[1,5-a]pyridin-3-one test compound in assay buffer in a separate 96-well plate. Typically, a 10-point, 3-fold or 10-fold dilution series is used, spanning from ~100 µM down to pM concentrations.

    • NSB Control: Prepare a solution of a known unlabeled competitor at a concentration 100-1000x its Ki (e.g., 10 µM).

    • Receptor Membranes: Thaw frozen membrane aliquots on ice and dilute to a working concentration (e.g., 10-50 µg protein/well) in ice-cold assay buffer. Homogenize gently before use.

  • Assay Incubation:

    • To each well of a 96-well reaction plate, add the components in the following order:

      • 50 µL of Assay Buffer (for Total Binding wells) OR 50 µL of NSB Control solution (for NSB wells) OR 50 µL of test compound dilution.

      • 50 µL of 2x Radioligand solution.

      • 100 µL of diluted Receptor Membranes to initiate the reaction. (Final volume = 200 µL).

    • Seal the plate and incubate with gentle agitation for a predetermined time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to reach equilibrium.

  • Separation and Washing:

    • Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) with a blocking agent like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Position the filter plate on a vacuum manifold.

    • Rapidly transfer the contents of the reaction plate to the filter plate and apply vacuum to aspirate the liquid.

    • Immediately wash the filters 3-4 times with 200 µL of ice-cold wash buffer (e.g., Assay Buffer) to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely (e.g., under a heat lamp or at 50°C).

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

Protocol 2: Scintillation Proximity Assay (SPA)

This protocol is designed for a 96- or 384-well plate format.

  • Reagent Preparation:

    • Assay Buffer, Radioligand, and Test Compound Plate: Prepare as described in the filtration assay protocol.

    • Receptor-Bead Slurry: Use commercially available SPA beads (e.g., Wheat Germ Agglutinin-coated for glycosylated receptors) and incubate them with the receptor membrane preparation according to the manufacturer's protocol to allow coupling. Resuspend the final receptor-coated beads in assay buffer to a known concentration (e.g., 1 mg/mL).

  • Assay Incubation & Detection:

    • To each well of a suitable microplate (e.g., white-walled, clear bottom), add the components in the following order:

      • 25 µL of Assay Buffer (Total Binding) OR 25 µL of NSB Control OR 25 µL of test compound dilution.

      • 25 µL of 4x Radioligand solution.

      • 50 µL of 2x Receptor-Bead slurry. (Final volume = 100 µL).

    • Seal the plate and incubate with gentle agitation for the required time to reach equilibrium. Note: The plate can be counted at multiple time points to confirm equilibrium has been reached.[19]

    • Count the plate directly in a microplate scintillation counter without any washing or separation steps. The counter will detect the light emitted from beads where a binding event has occurred.[21]

Data Analysis, Interpretation, and Quality Control

Data Calculation and Presentation
  • Calculate Specific Binding: For each concentration of the test compound, specific binding is calculated as: Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)[17]

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the maximum specific binding (the "Total Binding" control wells, which have 0% inhibition). % Inhibition = 100 * (1 - (Specific Binding_compound / Specific Binding_control))

Table 1: Example Competitive Binding Assay Data
[Test Compound] (M)Log [Compound]Total Counts (CPM)NSB Counts (CPM)Specific Binding (CPM)% Inhibition
0 (Control)N/A12,5001,50011,0000%
1.00E-09-9.012,4501,50010,9500.5%
1.00E-08-8.011,2001,5009,70011.8%
1.00E-07-7.07,0501,5005,55049.5%
1.00E-06-6.02,8001,5001,30088.2%
1.00E-05-5.01,6001,50010099.1%
Determining IC50 and Ki

Plot the % Inhibition versus the Log [Test Compound]. Use non-linear regression analysis (e.g., in software like GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). This analysis will directly yield the Log(IC50), from which the IC50 value can be calculated.

Once the IC50 is determined, calculate the Ki using the Cheng-Prusoff equation mentioned previously.[9][13]

Table 2: Key Affinity Parameters
ParameterDefinitionSignificance
IC50 Concentration of test compound that inhibits 50% of specific radioligand binding.A measure of the compound's potency in the specific assay context.
Ki Inhibition constant; the affinity of the test compound for the receptor.An intrinsic, thermodynamic value independent of assay conditions. Allows for comparison of compound affinities across different studies.[12]

Troubleshooting Common Issues

  • High Non-Specific Binding (>50% of total): This reduces the signal window and compromises data quality.[16]

    • Cause: Ligand is too hydrophobic; filter type is incorrect; insufficient blocking of surfaces.

    • Solution: Include a non-ionic detergent (e.g., 0.1% Tween-20) in the buffer.[17] Increase the stringency of washes (for filtration assays). Test different filter types or pre-soak filters more thoroughly.[17] Consider using a different, less "sticky" radioligand.

  • Low Signal Window (Total Binding / NSB < 2):

    • Cause: Low receptor expression in the membrane prep; inactive receptor; insufficient radioligand concentration or specific activity.

    • Solution: Use a membrane preparation with higher receptor density (Bmax). Check the integrity of the receptor and radioligand. Ensure the radioligand concentration is appropriate relative to its Kd.

  • High Data Variability (Poor reproducibility between replicates):

    • Cause: Inconsistent pipetting; incomplete mixing; membrane prep not homogenous; inefficient washing (filtration).

    • Solution: Use calibrated pipettes and ensure thorough mixing of all reagents. Gently vortex the membrane slurry before each addition. Optimize and standardize the washing procedure on the vacuum manifold.

Conclusion

The robust characterization of a novel chemical series, such as those derived from the octahydroimidazolidino[1,5-a]pyridin-3-one scaffold, is critically dependent on well-designed, properly controlled, and accurately analyzed receptor binding assays. By understanding the foundational principles of ligand-receptor kinetics and carefully selecting the appropriate assay technology—be it the classic filtration method or a high-throughput SPA—researchers can generate high-quality affinity data (Ki values). This information is essential for building structure-activity relationships (SAR), confirming on-target activity, and ultimately guiding the progression of promising compounds through the drug discovery pipeline.

References

  • Hart, R., and Greenwald, S. (1987). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Analytical Biochemistry. Available at: [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. Available at: [Link]

  • Wikipedia. (2023). Scintillation proximity assay. In Wikipedia. Available at: [Link]

  • Gyan Sanchay. (n.d.). Scintillation proximity assay. Gyan Sanchay. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Principle of the scintillation proximity assay. Scintillation particles... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration | Request PDF. ResearchGate. Available at: [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

  • GraphPad. (2026). Nonspecific binding. GraphPad Prism 11 Curve Fitting Guide. Available at: [Link]

  • Horenstein, N. A., et al. (n.d.). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. PMC. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

  • Wikipedia. (2023). IC50. In Wikipedia. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential | Request PDF. ResearchGate. Available at: [Link]

  • Journal of Pharmacology and Drug Development. (n.d.). Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives. Journal of Pharmacology and Drug Development. Available at: [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES. Available at: [Link]

  • edX. (n.d.). IC50 Determination. edX. Available at: [Link]

  • ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. ResearchGate. Available at: [Link]

  • Whitehead, L., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available at: [Link]

  • Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. PMC. Available at: [Link]

  • JoVE. (2015). ELISA Techniques for Ligand-Receptor. JoVE Journal. Available at: [Link]

  • Brieflands. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Pharmaceutical and Biomedical Research. Available at: [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. Available at: [Link]

  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guide to the Laboratory Synthesis of Octahydroimidazolidino[1,5-a]pyridin-3-one

Introduction Octahydroimidazolidino[1,5-a]pyridin-3-one is a bicyclic heterocyclic compound with a scaffold that holds potential interest for medicinal chemistry and drug development. Its structure, featuring a fused pip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Octahydroimidazolidino[1,5-a]pyridin-3-one is a bicyclic heterocyclic compound with a scaffold that holds potential interest for medicinal chemistry and drug development. Its structure, featuring a fused piperidine and imidazolidinone ring system, presents a unique three-dimensional architecture that can be explored for interactions with various biological targets. The imidazolidinone moiety is a common feature in a number of biologically active compounds. This document provides a comprehensive guide for the laboratory synthesis of this molecule, intended for researchers, scientists, and professionals in drug development. The proposed synthetic route is based on established chemical principles and analogous transformations reported in the scientific literature.

The synthesis of this target molecule is approached via a two-stage process: first, the preparation of the key intermediate, 2-(piperidin-2-yl)ethanamine, followed by a cyclization reaction to form the desired fused ring system. This guide will provide detailed, step-by-step protocols for each stage, along with explanations of the underlying chemical principles and safety considerations.

Synthetic Strategy Overview

The overall synthetic strategy is depicted below. The synthesis commences with the commercially available 2-pyridineethanol, which is first hydrogenated to 2-piperidineethanol. The hydroxyl group is then converted to a good leaving group, a mesylate, to facilitate nucleophilic substitution with a protected amine equivalent, followed by deprotection and cyclization to yield the final product.

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization A 2-Pyridineethanol B 2-Piperidineethanol A->B Hydrogenation C 2-(2-Azidoethyl)piperidine B->C Mesylation & Azide Substitution D 2-(Piperidin-2-yl)ethanamine C->D Reduction E Octahydroimidazolidino[1,5-a]pyridin-3-one D->E Carbonylation

Caption: Overall synthetic workflow for Octahydroimidazolidino[1,5-a]pyridin-3-one.

PART 1: Synthesis of the Key Intermediate: 2-(Piperidin-2-yl)ethanamine

The synthesis of the diamine precursor is a critical first stage. The piperidine ring is a common motif in many natural products and pharmaceuticals.[1] The stereoselective synthesis of functionalized piperidines has garnered significant attention due to their broad biological activity.[1]

Step 1.1: Hydrogenation of 2-Pyridineethanol to 2-Piperidineethanol

This initial step involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. Catalytic hydrogenation is a common and effective method for this transformation.[2]

Protocol:

  • Reaction Setup: To a solution of 2-pyridineethanol (1 eq.) in ethanol in a high-pressure hydrogenation vessel, add 5% Rhodium on carbon (Rh/C) catalyst (5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 500 psig and heat to 90-100°C.[2]

  • Reaction Monitoring: Maintain the reaction under these conditions for 12-24 hours, monitoring the consumption of hydrogen. The reaction progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.[1]

  • Purification: Concentrate the filtrate under reduced pressure to yield crude 2-piperidineethanol, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Step 1.2: Mesylation and Azide Substitution

The hydroxyl group of 2-piperidineethanol is not a good leaving group for nucleophilic substitution. Therefore, it is first converted to a mesylate, which is an excellent leaving group. This is followed by substitution with an azide ion, which serves as a precursor to the primary amine.

Protocol:

  • Mesylation:

    • Dissolve 2-piperidineethanol (1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine (1.2 eq.) to the solution.

    • Slowly add methanesulfonyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Azide Substitution:

    • In a separate flask, dissolve sodium azide (1.5 eq.) in dimethylformamide (DMF).

    • Add the crude mesylate solution to the sodium azide solution.

    • Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 2-(2-azidoethyl)piperidine can be purified by column chromatography on silica gel.

Step 1.3: Reduction of the Azide to the Amine

The final step in the synthesis of the precursor is the reduction of the azide group to a primary amine. This can be achieved through catalytic hydrogenation.

Protocol:

  • Reaction Setup: Dissolve the purified 2-(2-azidoethyl)piperidine (1 eq.) in methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol% by weight) to the solution.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask and purge the flask with hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the Celite pad with methanol.[1]

  • Purification: Concentrate the filtrate under reduced pressure to obtain 2-(piperidin-2-yl)ethanamine. The purity can be assessed by NMR and mass spectrometry.

PART 2: Cyclization to Octahydroimidazolidino[1,5-a]pyridin-3-one

The final step in the synthesis is the formation of the imidazolidinone ring through a cyclization reaction. This is achieved by reacting the 1,2-diamine (2-(piperidin-2-yl)ethanamine) with a carbonylating agent. Triphosgene is a solid, safer alternative to phosgene gas for this transformation.

Cyclization_Mechanism diamine 2-(Piperidin-2-yl)ethanamine intermediate Isocyanate Intermediate diamine->intermediate Reaction with Triphosgene triphosgene Triphosgene product Octahydroimidazolidino[1,5-a]pyridin-3-one intermediate->product Intramolecular Cyclization

Caption: Simplified reaction mechanism for the cyclization step.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-(piperidin-2-yl)ethanamine (1 eq.) and triethylamine (2.5 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Carbonylating Agent: Cool the solution to 0°C. In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous THF. Slowly add the triphosgene solution dropwise to the diamine solution over a period of 1-2 hours, maintaining the temperature at 0°C. Caution: Triphosgene is toxic and should be handled with extreme care in a fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Octahydroimidazolidino[1,5-a]pyridin-3-one.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
Octahydroimidazolidino[1,5-a]pyridin-3-oneC7H12N2O140.1876561-92-7[3]

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[4][5]

  • Pyridine and Piperidine derivatives: These compounds can be toxic and should be handled with care.[6] Avoid inhalation and skin contact.

  • Methanesulfonyl chloride: This reagent is corrosive and a lachrymator. Handle with care.

  • Sodium azide: Highly toxic and can form explosive metal azides. Do not allow contact with heavy metals or strong acids.

  • Triphosgene: A toxic and corrosive solid. It is a safer alternative to phosgene gas but should still be handled with extreme caution in a fume hood.

  • Hydrogen gas: Highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation reactions.

References

  • ElectronicsAndBooks. A facile enantioselective synthesis of 2-(2-aminoethyl)allylsilanes, new synthons for piperidine synthesis. Available at: [Link]

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, e202100735. Available at: [Link]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: Pyridine. Available at: [Link]

  • Google Patents. (2005). CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof.
  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2020). Safety Data Sheet: NMIJ CRM 7408-a. Available at: [Link]

  • Molport. octahydroimidazo[1,5-a]pyridin-3-one. Available at: [Link]

  • PrepChem.com. Synthesis of 2-(Pyridin-4-yl)-ethylamine. Available at: [Link]

  • AWS. (2026). Safety Data Sheet. Available at: [Link]

  • ResearchGate. (2014). Synthesis of novel imidazo[1,5-a]pyridine derivates. Available at: [Link]

  • PubChemLite. Octahydroimidazolidino[1,5-a]pyridine-1,3-dione (C7H10N2O2). Available at: [Link]

  • Google Patents. (2001). US6258955B1 - Process for preparing 2-piperidineethanol compounds.

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of Octahydroimidazolidino[1,5-a]pyridin-3-one

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Octahy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Octahydroimidazolidino[1,5-a]pyridin-3-one. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of phosphate buffer and acetonitrile, coupled with UV detection. The method was systematically developed by evaluating critical parameters and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2]. This application note serves as a comprehensive guide for researchers, quality control analysts, and drug development professionals involved in the analysis of this and structurally related compounds.

Introduction

Octahydroimidazolidino[1,5-a]pyridin-3-one is a bicyclic heterocyclic compound with a molecular formula of C7H12N2O and a molecular weight of 140.186 g/mol [3]. Its structure, featuring a fused imidazolidinone and piperidine ring system, makes it a molecule of interest in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or intermediate, a reliable and validated analytical method for its quantification is crucial for quality control, stability testing, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds. Its high resolution, sensitivity, and adaptability make it the method of choice for pharmaceutical analysis. This application note presents a stepwise approach to developing a robust HPLC method for Octahydroimidazolidino[1,5-a]pyridin-3-one, followed by a comprehensive validation protocol.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method[4].

  • Structure and Polarity: The structure of Octahydroimidazolidino[1,5-a]pyridin-3-one includes a polar urea-like moiety and a saturated heterocyclic ring system. This suggests moderate polarity, making it a suitable candidate for reversed-phase chromatography.

  • UV Absorbance: The molecule lacks a significant chromophore, which would typically result in strong UV absorbance at higher wavelengths. The carbonyl group within the imidazolidinone ring is expected to have a weak n-π* transition at a lower UV wavelength. Therefore, UV detection at a low wavelength (e.g., 200-220 nm) is anticipated to provide the necessary sensitivity.

  • pKa: The presence of nitrogen atoms in the ring system suggests that the molecule may have basic properties. The pKa value will influence the choice of mobile phase pH to ensure the analyte is in a single ionic form for consistent retention and good peak shape. An acidic mobile phase is often beneficial for the analysis of basic compounds.

HPLC Method Development

The development of a robust HPLC method is a systematic process involving the selection of appropriate chromatographic conditions to achieve the desired separation.

Initial Method Scouting

The initial phase of method development focuses on selecting the column, mobile phase, and detection wavelength.

Protocol 1: Initial Method Scouting

  • Column Selection: A C18 column is a good starting point for moderately polar compounds. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a common choice.

  • Mobile Phase Selection:

    • Aqueous Component (A): 20 mM Potassium Phosphate Monobasic (KH2PO4) adjusted to pH 3.0 with phosphoric acid.

    • Organic Component (B): Acetonitrile (ACN).

  • Detection Wavelength: A UV-Vis spectrophotometer scan of a standard solution of Octahydroimidazolidino[1,5-a]pyridin-3-one in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). If no distinct maximum is observed, a low wavelength like 210 nm should be selected for initial experiments.

  • Initial Gradient: A generic gradient can be used to determine the approximate elution time of the analyte.

    • 0-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Method Optimization

Once the analyte's retention time is approximated, the method can be optimized to achieve a desirable retention time (typically 3-10 minutes), good peak shape (asymmetry factor close to 1), and adequate resolution from any impurities.

Protocol 2: Method Optimization

  • Mobile Phase Composition: Based on the initial gradient run, adjust the mobile phase to an isocratic or a more focused gradient elution. For an isocratic method, systematically vary the percentage of acetonitrile to achieve the target retention time.

  • pH of Aqueous Phase: Evaluate the effect of mobile phase pH on retention time and peak shape. A pH range of 2.5 to 4.0 is a good starting point for a basic compound on a silica-based C18 column.

  • Flow Rate: Adjust the flow rate (e.g., 0.8 to 1.2 mL/min) to fine-tune the retention time and improve efficiency.

  • Column Temperature: Varying the column temperature (e.g., 25 °C to 40 °C) can influence selectivity and peak shape.

Table 1: Summary of Method Optimization Experiments

ParameterCondition 1Condition 2Condition 3Outcome
Mobile Phase 70:30 (A:B)65:35 (A:B)60:40 (A:B)Optimal retention time achieved with 65:35 (A:B).
pH 2.53.03.5Best peak shape and asymmetry at pH 3.0.
Flow Rate (mL/min) 0.81.01.2Good balance of analysis time and efficiency at 1.0 mL/min.
Temperature (°C) 253035Minimal impact on separation, 30°C selected for consistency.

Optimized Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 20 mM KH2PO4 (pH 3.0) : Acetonitrile (65:35, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Workflow for HPLC Method Development

MethodDevelopment cluster_0 Phase 1: Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Info Analyte Physicochemical Properties Column_Selection Column Selection (e.g., C18) Analyte_Info->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (pH, Organic Solvent) Column_Selection->Mobile_Phase_Screening Detector_Settings Detector Settings (UV Wavelength) Mobile_Phase_Screening->Detector_Settings Isocratic_Gradient Isocratic/Gradient Adjustment Detector_Settings->Isocratic_Gradient Flow_Rate_Temp Flow Rate & Temperature Optimization Isocratic_Gradient->Flow_Rate_Temp Peak_Shape Peak Shape & Resolution Improvement Flow_Rate_Temp->Peak_Shape Validation_Protocol ICH Q2(R2) Validation Protocol Peak_Shape->Validation_Protocol

Caption: A stepwise workflow for HPLC method development.

HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[5][6]. The optimized HPLC method was validated according to the ICH Q2(R2) guidelines, evaluating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness[7][8].

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[7].

Protocol 3: Specificity

  • Analyze a blank sample (diluent).

  • Analyze a standard solution of Octahydroimidazolidino[1,5-a]pyridin-3-one.

  • Analyze a sample of a placebo (if applicable).

  • Analyze a spiked sample containing the analyte and potential impurities.

  • The retention time of the analyte should be distinct from any other peaks, and the blank should show no interfering peaks.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range[7]. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[9].

Protocol 4: Linearity and Range

  • Prepare a series of at least five standard solutions of Octahydroimidazolidino[1,5-a]pyridin-3-one at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50251000
75376500
100502000
125627500
150753000
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 5015x + 500
Accuracy

Accuracy is the closeness of the test results to the true value[7]. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol 5: Accuracy

  • Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of Octahydroimidazolidino[1,5-a]pyridin-3-one into a placebo or sample matrix.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Table 3: Accuracy Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
808079.599.4
100100100.2100.2
120120119.399.4
Mean % Recovery 99.7
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[7].

Protocol 6: Precision

  • Repeatability (Intra-day Precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for the results.

Table 4: Precision Data

ParameterRepeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Mean Assay (%) 99.8100.1
Standard Deviation 0.450.52
% RSD 0.450.52
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol 7: Robustness

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on retention time, peak area, and asymmetry.

Table 5: Robustness Data

Parameter VariedModification% Change in Retention Time% Change in Peak Area
Flow Rate (mL/min) 0.9, 1.1-10.2, +9.8-1.1, +1.0
Mobile Phase pH 2.8, 3.2+1.5, -1.8-0.5, +0.6
Column Temperature (°C) 28, 32-2.1, +2.3-0.3, +0.4

The method is considered robust as minor changes in the parameters did not significantly affect the results.

Interrelation of HPLC Method Validation Parameters

ValidationParameters cluster_precision Precision Components Specificity Specificity Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Linearity Precision Precision Precision->Accuracy Repeatability Repeatability Intermediate_Precision Intermediate Precision Robustness Robustness Robustness->Specificity

Caption: Key parameters for HPLC method validation.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative analysis of Octahydroimidazolidino[1,5-a]pyridin-3-one has been successfully developed and validated. The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control and other analytical applications in the pharmaceutical industry. The systematic approach to method development and validation outlined in this application note can be adapted for other similar compounds.

References

  • Lab Manager. (2025, October 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.).
  • U.S. Food and Drug Administration. (2024, March). Q2(R2)
  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Pharmaguideline. (2024, December 11).
  • ResearchGate. (n.d.).
  • Molport. (n.d.). octahydroimidazo[1,5-a]pyridin-3-one. [Link]

  • Woldemariam, G., Kyad, A., Moore, S., Qiu, J., Semin, D., Tan, Z. J., & Wypych, J. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2–14. [Link]

  • ResearchGate. (n.d.).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • SIELC Technologies. (n.d.). Urea. [Link]

  • PubChemLite. (n.d.). Octahydroimidazolidino[1,5-a]pyridine-1,3-dione (C7H10N2O2). [Link]

  • PubChem. (n.d.). 2-[5-(2-Phenylethynyl)-2-pyridinyl]-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-3-one. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • MICROSOLV. (n.d.). Urea Retention by HPLC Using Cogent Diamond Hydride Column. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of complexes 1, 3, 5, and R1 in ethanol-methanol (4 : 1) solution. [Link]

  • Philadelphia University. (n.d.). Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). (a) UV–Vis absorption spectra of compound (1–5) in DMSO solution. (b).... [Link]

  • MDPI. (2021, July 6). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. [Link]

  • PubChem. (n.d.). Octahydroimidazol[1,2-a]pyrazine. [Link]

  • de Morais, F. A. P., et al. (2021). Characterization of Acridine Orange in Homogeneous Media: A Supportive Study and Validation of Its Potential for Photo-Applications. Annals of Public Health and Research, 3(1), 000555.
  • Malik, A., & Kamble, S. (2023). Physicochemical property of drug molecules with respect to drug actions.
  • PMC. (2024, December 5). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). [Link]

  • MDPI. (2023, April 17). 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one: Synthesis and In Silico Evaluation as a Ligand in the µ-Opioid Receptor. [Link]

Sources

Method

The Synthetic Potential of Octahydroimidazolidino[1,5-a]pyridin-3-one: A Versatile Precursor for Novel Scaffolds

Introduction In the landscape of modern organic synthesis and drug discovery, the development of novel heterocyclic scaffolds is a cornerstone of innovation. The octahydroimidazolidino[1,5-a]pyridin-3-one core represents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, the development of novel heterocyclic scaffolds is a cornerstone of innovation. The octahydroimidazolidino[1,5-a]pyridin-3-one core represents a compelling, yet underexplored, bicyclic lactam with significant potential as a versatile precursor for a diverse range of complex molecules. Its saturated, conformationally constrained framework, coupled with the presence of multiple reactive sites, makes it an attractive starting point for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the proposed synthesis of octahydroimidazolidino[1,5-a]pyridin-3-one and explores its utility as a synthetic intermediate, drawing upon established reactivity principles of related heterocyclic systems.

Proposed Synthesis of the Octahydroimidazolidino[1,5-a]pyridin-3-one Scaffold

While direct literature on the synthesis of octahydroimidazolidino[1,5-a]pyridin-3-one is scarce, a plausible and efficient synthetic route can be extrapolated from the established synthesis of partially saturated imidazo[1,5-a]pyridin-3(2H)-one derivatives.[1][2] The key transformation involves the cyclization of a suitable diamine precursor with a carbonylating agent.

A proposed retrosynthetic analysis is outlined below:

retrosynthesis target Octahydroimidazolidino[1,5-a]pyridin-3-one precursor1 (Piperidin-2-yl)methanamine target->precursor1 Cyclization precursor2 Carbonylating Agent (e.g., Phosgene, Triphosgene) target->precursor2 Cyclization

Figure 1: Retrosynthetic analysis for Octahydroimidazolidino[1,5-a]pyridin-3-one.

This approach leverages the commercially available (or readily synthesized) (piperidin-2-yl)methanamine as the key starting material. The cyclization to form the imidazolidinone ring can be achieved using various phosgene equivalents.

Experimental Protocol: Synthesis of Octahydroimidazolidino[1,5-a]pyridin-3-one

This protocol is a proposed adaptation from the synthesis of related imidazo[1,5-a]pyridine derivatives.[2]

Materials:

  • (Piperidin-2-yl)methanamine

  • Triphosgene (or a safer equivalent like carbonyldiimidazole)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (piperidin-2-yl)methanamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Carbonylating Agent: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired octahydroimidazolidino[1,5-a]pyridin-3-one.

Characterization: The structure of the final product should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Organic Synthesis

The octahydroimidazolidino[1,5-a]pyridin-3-one scaffold is a rich platform for further synthetic transformations, enabling the introduction of molecular diversity. The key reactive sites are the N-H protons of the imidazolidinone ring, the α-carbons to the carbonyl group, and the piperidine nitrogen.

N-Functionalization of the Imidazolidinone Ring

The secondary amine within the imidazolidinone ring can be readily functionalized through various N-alkylation and N-acylation reactions. This allows for the introduction of a wide range of substituents, which can be used to modulate the physicochemical properties of the resulting molecules or to act as handles for further diversification.

N_functionalization start Octahydroimidazolidino- [1,5-a]pyridin-3-one alkylation N-Alkylation (R-X, base) start->alkylation acylation N-Acylation (RCOCl, base) start->acylation product1 N-Alkyl derivative alkylation->product1 product2 N-Acyl derivative acylation->product2

Figure 2: N-Functionalization of the imidazolidinone ring.

α-Functionalization of the Carbonyl Group

The α-carbon to the carbonyl group can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. This allows for the introduction of substituents at this position, including alkyl, aryl, and heteroaryl groups. Stereoselective functionalization at this position could be achieved using chiral auxiliaries or catalysts.

Reagent/Reaction TypeProduct TypePotential Applications
Alkyl Halide (R-X)α-Alkyl derivativeIntroduction of simple alkyl chains
Aldehyde/Ketone (RCHO/RCOR')α-Hydroxyalkyl derivativeAccess to more complex side chains
Michael Acceptor1,4-AdductFormation of new C-C bonds
Functionalization of the Piperidine Nitrogen

The piperidine nitrogen can also be a site for further derivatization. Depending on the desired outcome, this nitrogen can be alkylated, acylated, or used in other coupling reactions. This provides another handle for introducing diversity and tuning the properties of the final molecule.

Potential in Drug Development

The imidazo[1,5-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities. The saturated nature of the octahydroimidazolidino[1,5-a]pyridin-3-one core offers the potential for improved three-dimensional diversity and better pharmacokinetic properties compared to its aromatic counterparts. The ability to introduce substituents at multiple positions allows for the fine-tuning of biological activity and selectivity. This scaffold could serve as a key intermediate in the synthesis of novel therapeutic agents targeting various diseases.

Conclusion

Octahydroimidazolidino[1,5-a]pyridin-3-one is a promising, yet largely unexplored, heterocyclic scaffold with significant potential as a precursor in organic synthesis. The proposed synthetic route, based on established methodologies for related compounds, offers a practical entry point to this versatile building block. Its multiple reactive sites allow for a wide range of functionalization reactions, enabling the creation of diverse molecular architectures. The exploration of this scaffold is expected to yield novel compounds with interesting chemical and biological properties, making it a valuable addition to the synthetic chemist's toolbox for drug discovery and beyond.

References

  • (Reference to a general review on imidazo[1,5-a]pyridines in medicinal chemistry, if available
  • (Reference to a general organic synthesis textbook for fundamental reaction mechanisms)
  • Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]

  • (Reference to a paper on the reactivity of bicyclic lactams, if available)
  • Mihorianu, M., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. [Link]

  • (Reference to a paper on the applications of saturated heterocycles in drug discovery, if available)
  • Taylor, R. D., et al. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. ACS Publications. [Link]

Sources

Application

Mass spectrometry fragmentation pattern of Octahydroimidazolidino[1,5-a]pyridin-3-one

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of Octahydroimidazolidino[1,5-a]pyridin-3-one Audience: Researchers, analytical scientists, and drug development professionals. Introduction & S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of Octahydroimidazolidino[1,5-a]pyridin-3-one

Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Structural Context

Octahydroimidazolidino[1,5-a]pyridin-3-one (CAS: 76561-92-7, Formula: C7H12N2O, Exact Mass: 140.0947 Da) is a bicyclic urea derivative characterized by a piperidine ring fused to an imidazolidin-2-one moiety. Compounds containing the imidazolidin-2-one scaffold are frequently encountered in drug discovery, agricultural chemistry, and forensic analysis. Understanding their exact mass spectrometry (MS) fragmentation patterns is critical for metabolite identification, impurity profiling, and pharmacokinetic studies.

Mechanistic Principles of Fragmentation

Under positive electrospray ionization (ESI+), the molecule readily protonates at the strongly electronegative carbonyl oxygen to form the [M+H]+ precursor ion at m/z 141.1025.

The fragmentation of cyclic ureas is heavily driven by the thermodynamic stability of the[1]. The most diagnostic pathway is the expulsion of isocyanic acid (HNCO, 43.0058 Da), which involves the cleavage of the imidazolidinone ring, leaving a highly stable [2]. Secondary pathways include the loss of ammonia (NH3) and carbon monoxide (CO), which are characteristic of [3].

Experimental Protocols

(Self-validating analytical workflow for HRMS)

Sample Preparation
  • Step 1: Weigh 1.0 mg of Octahydroimidazolidino[1,5-a]pyridin-3-one standard and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Step 2: Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Causality (Expertise): Methanol ensures complete solvation of the organic framework. The 0.1% formic acid is critical; it acts as an abundant proton donor, shifting the ionization equilibrium to heavily favor the [M+H]+ state, thereby maximizing the signal-to-noise ratio in the mass spectrometer.

UHPLC Separation Parameters
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality (Expertise): The C18 stationary phase provides adequate retention for the relatively polar bicyclic urea. The rapid gradient focuses the analyte band, minimizing diffusion and ensuring a sharp, high-concentration peak enters the ESI source, which is essential for acquiring high-quality MS/MS spectra.

HRMS/MS Acquisition (Orbitrap or Q-TOF)
  • Ionization Mode: ESI Positive.

  • Precursor Isolation: m/z 141.1025 (Quadrupole isolation window: 1.0 Da).

  • Collision-Induced Dissociation (CID): Normalized Collision Energy (NCE) ramped at 20, 30, and 40 eV.

  • Causality (Expertise): Ramping the collision energy ensures comprehensive data capture. Low NCE (20 eV) captures highly labile losses (e.g., NH3), while high NCE (40 eV) forces the structural collapse of the stable piperidine ring (e.g., loss of C2H4). Acquiring both simultaneously maps the entire fragmentation tree without needing multiple injections.

  • System Suitability Check (Trustworthiness): Prior to the sample, inject a blank (diluent) to validate zero carryover, followed by a known standard (e.g., reserpine) to confirm mass accuracy is < 2.0 ppm. If the error exceeds 2.0 ppm, the instrument must be recalibrated to guarantee the empirical formulas assigned to the fragments are self-validating and accurate.

Data Presentation & Interpretation

The quantitative MS/MS data acquired from the CID of the m/z 141.1025 precursor is summarized below.

Precursor Ion (m/z)Fragment Ion (m/z)Assigned FormulaMass Error (ppm)Neutral LossProposed Mechanism
141.102598.0967C6H12N+< 2.0HNCO (43 Da)Cleavage of the imidazolidinone ring
141.1025124.0760C7H10NO+< 2.0NH3 (17 Da)Loss of ammonia from the urea moiety
141.1025113.1076C6H13N2+< 2.0CO (28 Da)Extrusion of carbon monoxide
141.102570.0654C4H8N+< 2.0HNCO + C2H4Sequential cleavage of urea and piperidine rings

Mechanistic Insights: The base peak in the MS/MS spectrum is typically m/z 98.0967. This arises from the characteristic elimination of isocyanic acid (HNCO) from the protonated cyclic urea. The remaining C6H12N+ ion represents a stable, ring-contracted or unsaturated piperidinium species. Upon higher collision energies, this m/z 98 ion undergoes a subsequent retro-Diels-Alder-like cleavage to expel ethylene (C2H4, 28 Da), yielding the pyrrolinium-like ion at m/z 70.0654.

Visualizations

LCMS_Workflow N1 Sample Prep 0.1% FA in MeOH N2 UHPLC C18 Separation N1->N2 N3 ESI Source Positive Mode N2->N3 N4 Quadrupole m/z 141 Isolation N3->N4 N5 HCD Cell CID Fragmentation N4->N5 N6 Orbitrap HRMS Detection N5->N6

Fig 1. Step-by-step LC-HRMS/MS workflow for the analysis of bicyclic urea derivatives.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 141.1025 C7H13N2O+ F1 Fragment Ion m/z 98.0967 C6H12N+ M->F1 Loss of HNCO (43 Da) F2 Fragment Ion m/z 124.0760 C7H10NO+ M->F2 Loss of NH3 (17 Da) F3 Fragment Ion m/z 113.1076 C6H13N2+ M->F3 Loss of CO (28 Da) F4 Fragment Ion m/z 70.0654 C4H8N+ F1->F4 Loss of C2H4 (28 Da)

Fig 2. Proposed ESI-MS/MS fragmentation pathways for Octahydroimidazolidino[1,5-a]pyridin-3-one.

References

  • Title: Spectroscopic analysis of imidazolidines. Part I: Electron impact mass spectrometry. Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Electron-impact Induced Fragmentation of Three-membered Heterocycles. Part 111. N-t-Alkylaziridine-1-carboxamides. Source: RSC Publishing URL: [Link]

  • Title: Identification of Levamisole and Lidocaine Acetylation Reaction Impurities Found in Heroin Exhibits. Source: DEA Microgram Journal URL: [Link]

Sources

Method

Advanced In Vivo Dosing and Pharmacokinetic Profiling Protocols for Octahydroimidazolidino[1,5-a]pyridin-3-one Derivatives

Introduction & Mechanistic Rationale In modern medicinal chemistry, the shift away from flat, planar aromatics toward highly saturated, three-dimensional architectures has been formalized by the "Escape from Flatland" pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the shift away from flat, planar aromatics toward highly saturated, three-dimensional architectures has been formalized by the "Escape from Flatland" paradigm[1]. Increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) in a drug candidate correlates directly with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates[1].

The octahydroimidazolidino[1,5-a]pyridin-3-one core (Chemical Formula: C7​H12​N2​O ) is a highly saturated bicyclic urea scaffold. With only a single sp2-hybridized carbonyl carbon, this core boasts an exceptional Fsp3​ value of ≈0.86 . Bicyclic ureas are validated, rigid pharmacophores utilized in advanced drug discovery, such as in the development of novel β -lactamase inhibitors and CETP inhibitors[2]. However, evaluating these highly polar, 3D-enriched scaffolds requires specialized preclinical pharmacokinetic (PK) protocols to accurately determine their absorption, distribution, metabolism, and excretion (ADME) profiles[3].

As an Application Scientist, the following guide details the optimized in vivo dosing, sampling, and bioanalytical protocols specifically tailored for small molecules containing this bicyclic urea core.

Formulation Strategy for Bicyclic Ureas

While a high Fsp3​ improves general solubility, the rigid hydrogen-bonding network of the urea moiety can lead to high crystal lattice energy, sometimes complicating aqueous dissolution. Selecting the correct vehicle is a self-validating step: a poorly formulated compound will yield erratic PK data.

Table 1: Recommended Vehicle Formulations for Bicyclic Urea Derivatives
Formulation TypeRouteStandard CompositionCausality / Mechanistic Rationale
Solution Intravenous (IV)5% DMSO, 10% Solutol HS15, 85% SalineEnsures complete molecular dispersion. Prevents micro-precipitation of the rigid core in the bloodstream upon injection.
Solution Per Os (PO)5% DMSO, 40% PEG400, 55% WaterPEG400 acts as a co-solvent to maintain the polar scaffold in solution within the acidic environment of the stomach.
Suspension Per Os (PO)0.5% Methylcellulose (MC), 0.1% Tween 80Mimics physiological dissolution. Tween 80 wets the hydrophobic regions of the substituted scaffold, ensuring uniform dosing.

Preclinical In Vivo Dosing Protocol (Rodent Model)

Standardized preclinical PK profiling in rodent models (e.g., Sprague-Dawley rats or CD-1 mice) is mandatory for lead optimization[3]. The following protocols establish a self-validating system to ensure robust non-compartmental analysis (NCA).

Phase A: Animal Preparation
  • Acclimation: Acclimate male Sprague-Dawley rats (200–250 g) for 5 days in a controlled environment.

  • Fasting Protocol: Fast the PO cohort for 12 hours prior to dosing, with water available ad libitum. Food is reintroduced 4 hours post-dose.

    • Causality: Fasting standardizes gastric emptying times and eliminates food-drug interactions. This prevents double-peak phenomena in the absorption profile, ensuring accurate determination of maximum concentration ( Cmax​ ) and time to maximum concentration ( Tmax​ )[4].

Phase B: Administration Routes
  • Intravenous (IV) Bolus (1–5 mg/kg):

    • Filter the IV formulation through a 0.22 µm PTFE syringe filter.

    • Administer via the lateral tail vein or femoral vein cannula over 15–30 seconds.

    • Causality: Filtration acts as a physical quality control step; injecting undissolved micro-particulates of rigid heterocycles can cause fatal pulmonary embolism. A slow IV push mitigates acute, Cmax​ -driven cardiovascular toxicity.

  • Oral (PO) Gavage (5–20 mg/kg):

    • Vigorously vortex the suspension/solution immediately before drawing it into the syringe.

    • Administer using a stainless-steel oral gavage needle (dose volume: 5–10 mL/kg).

    • Causality: Direct gavage ensures the entire dose is delivered precisely to the stomach, bypassing the oral cavity and esophagus to accurately calculate oral bioavailability ( F )[4].

Phase C: Serial Blood Sampling
  • Timepoints: Collect blood at 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Draw 150–200 µL of blood via a jugular vein cannula into K2​EDTA -coated tubes.

    • Causality: Dense early sampling (0.083 to 1 hr) is critical to mathematically capture the distribution phase ( α -phase) and true Cmax​ . The extended time points (8–24 hrs) are strictly required to define the terminal elimination phase and calculate an accurate half-life ( t1/2​ )[4].

Bioanalytical Workflow & Visualization

Because the octahydroimidazolidino[1,5-a]pyridin-3-one core is highly polar, traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (like hexane or ethyl acetate) will result in poor analyte recovery.

Extraction Protocol:

  • Transfer 50 µL of plasma to a 96-well plate.

  • Add 150 µL of cold acetonitrile ( 4∘C ) containing a structurally similar Internal Standard (IS).

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4∘C .

  • Transfer the supernatant for LC-MS/MS analysis.

    • Causality: Protein precipitation with cold organic solvent ensures near-quantitative recovery of the polar, sp3-rich analyte while effectively denaturing and crashing out plasma proteins, thereby protecting the LC-MS/MS analytical column from fouling.

Workflow F Formulation Optimization IV IV Dosing (Tail Vein) F->IV Solution PO PO Dosing (Oral Gavage) F->PO Susp/Sol S Serial Blood Sampling IV->S PO->S P Protein Precipitation S->P L LC-MS/MS Analysis P->L N NCA PK Modeling L->N

Fig 1: Preclinical PK workflow for octahydroimidazolidino[1,5-a]pyridin-3-one derivatives.

Data Analysis & Pharmacokinetic Modeling

Following LC-MS/MS quantification, concentration-time data should be subjected to Non-Compartmental Analysis (NCA)[4]. For bicyclic urea derivatives, pay close attention to the following parameters:

  • Clearance ( CL ): Indicates the body's efficiency in eliminating the drug. High Fsp3​ compounds often show improved metabolic stability (lower CL) compared to flat aromatics because they lack easily oxidized planar pi-systems.

  • Volume of Distribution ( Vss​ ): The 3D nature of the octahydroimidazolidino[1,5-a]pyridin-3-one core generally reduces non-specific plasma protein binding, often resulting in a higher, more favorable tissue distribution profile.

  • Oral Bioavailability ( %F ): Calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

References

  • Discovery of MK-7655, a β-lactamase inhibitor for combination with Primaxin® Bioorganic & Medicinal Chemistry Letters (PubMed/NIH) URL:[Link]

  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration Molecules (PMC/NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in Octahydroimidazolidino[1,5-a]pyridin-3-one chemical synthesis

Welcome to the Technical Support Center for Bicyclic Urea Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Octahydroimidazolidino[1,5-a]pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bicyclic Urea Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Octahydroimidazolidino[1,5-a]pyridin-3-one (CAS: 76561-92-7).

The formation of this fused bicyclic system relies on the cyclization of 2-(aminomethyl)piperidine with a carbonyl equivalent. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as oligomerization, stalled intermediates, and stereochemical degradation. This guide deconstructs the causality behind these issues and provides self-validating protocols to ensure robust experimental outcomes.

Diagnostic Workflow for Yield Optimization

Before adjusting your protocol, you must identify the specific failure mode of your cyclization reaction. Use the diagnostic decision tree below to map your LC-MS crude analysis to the correct corrective action.

YieldTroubleshooting Start Low Yield: Octahydroimidazolidino[1,5-a]pyridin-3-one LCMS Analyze Crude Reaction Mixture via LC-MS Start->LCMS Oligomers High Molecular Weight (Oligomers/Polymers) LCMS->Oligomers Intermolecular Coupling Acyclic Intermediate Mass (Acyclic Carbamate/Urea) LCMS->Acyclic Incomplete Cyclization Degradation Complex Mixture (Reagent Degradation) LCMS->Degradation Side Reactions Sol1 Implement High Dilution (< 0.05 M) & Slow Addition Oligomers->Sol1 Sol2 Increase Temperature Add DMAP/DBU Catalyst Acyclic->Sol2 Sol3 Switch Carbonyl Source (e.g., Triphosgene to CDI) Degradation->Sol3

Diagnostic workflow for troubleshooting yield issues in bicyclic urea synthesis.

Troubleshooting FAQs

Q: Why am I getting a thick, insoluble residue instead of the target bicyclic urea? A: This is the classic signature of intermolecular oligomerization. Because your starting material, 2-(aminomethyl)piperidine, is a diamine, intermolecular coupling competes directly with intramolecular cyclization. Causality: The primary amine (aminomethyl group) reacts rapidly with the carbonyl source. If the local concentration of the resulting mono-adduct is too high, a second diamine molecule will attack it before the secondary piperidine nitrogen can fold back to close the ring. Solution: Employ the high-dilution principle . Keep the diamine concentration strictly below 0.05 M and use a syringe pump to add the carbonyl source dropwise over 1–2 hours. This ensures the steady-state concentration of the reactive intermediate remains low, statistically favoring unimolecular ring closure over bimolecular collision.

Q: My LC-MS shows a mass corresponding to an acyclic intermediate (e.g., [M + Imidazole] when using CDI). Why did the reaction stall? A: The formation of the imidazolidin-2-one ring is a two-step kinetic process. The primary amine is highly nucleophilic and attacks the carbonyl source rapidly even at 0 °C. However, the secondary amine within the piperidine ring is sterically hindered and significantly less nucleophilic. Causality: The intermediate acyclic carbamate requires substantial thermal energy to overcome the steric strain required to form the fused bicyclic system[1]. Solution: If the reaction stalls at the acyclic intermediate, increase the reaction temperature (e.g., refluxing in THF or transitioning to toluene). If thermal driving is insufficient, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to increase the electrophilicity of the carbonyl carbon.

Q: I am losing stereochemical integrity at the bridgehead carbon (C8a). How do I prevent epimerization? A: If you are synthesizing a specific stereoisomer (e.g., the cis-fused ring), epimerization at the bridgehead carbon adjacent to the piperidine nitrogen can readily occur under strongly basic conditions. Causality: Strong bases (like NaH or KOtBu) can deprotonate the bridgehead carbon because it is rendered acidic by the adjacent electron-withdrawing urea moiety. This forms a planar enolate-like intermediate that reprotonates to yield the thermodynamically more stable isomer. Solution: Avoid strong inorganic bases. Rely on mild, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or use base-free conditions with 1,1'-Carbonyldiimidazole (CDI), which only generates mildly basic imidazole as a byproduct[2].

Quantitative Data: Carbonyl Source Selection

Selecting the correct phosgene equivalent is critical for optimizing yield and minimizing side reactions. Use the table below to select the optimal reagent based on your scale and equipment capabilities.

Carbonyl SourceTypical YieldReaction TempPrimary ByproductsMechanistic Notes & Causality
1,1'-Carbonyldiimidazole (CDI) 75–85%0 °C to 65 °CImidazolePreferred for lab scale. Mild conditions preserve stereocenters. Does not require external base.
Triphosgene 60–80%-20 °C to 25 °CHCl, CO2Requires strict stoichiometry and a tertiary amine base. High risk of chlorination side-reactions if moisture is present.
Urea 40–60%> 150 °CNH3Greenest option, but the extreme thermal energy required often causes substrate degradation and epimerization.
Diethyl Carbonate 50–70%100 °CEthanolSluggish reaction kinetics. Requires a strong alkoxide catalyst (e.g., NaOMe), which risks bridgehead epimerization.

Standard Operating Procedure: CDI-Mediated Cyclization

This self-validating protocol utilizes CDI to maximize the yield of Octahydroimidazolidino[1,5-a]pyridin-3-one while preventing oligomerization[3].

Materials Required:

  • 2-(aminomethyl)piperidine (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) - Must be stored in a desiccator; degraded CDI releases CO2 and yields low conversions.

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation & Dilution: Dissolve 2-(aminomethyl)piperidine (1.0 eq) in anhydrous THF to achieve a final concentration of 0.05 M. Purge the reaction flask with an inert gas (N2 or Argon).

  • Temperature Control: Cool the stirring solution to 0 °C using an ice bath.

  • Slow Addition: Dissolve CDI (1.2 eq) in a minimal volume of anhydrous THF. Using a syringe pump, add the CDI solution dropwise to the diamine solution over a period of 60 minutes.

  • Self-Validation Checkpoint: Take a 50 µL aliquot 15 minutes after the addition is complete. Analyze via LC-MS. You should observe the acyclic mono-imidazole adduct (m/z = [M+Imidazole]+). If unreacted diamine remains, your CDI has likely hydrolyzed.

  • Thermal Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Equip the flask with a reflux condenser and heat the reaction to 65 °C (reflux) for 4 to 6 hours.

  • Completion Check: Analyze a second aliquot via LC-MS. The acyclic intermediate mass should be fully converted to the target bicyclic mass (m/z = 141.1[M+H]+).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash sequentially with 1M HCl (to remove the imidazole byproduct) and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the pure product.

References

  • Organic Chemistry Portal. "Synthesis of imidazo[1,5-a]pyridines." Organic-Chemistry.org. Available at:[Link]

  • Google Patents. "WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists." Google Patents.
  • Google Patents. "WO2011128279A1 - Arylethynyl derivatives." Google Patents.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Octahydroimidazolidino[1,5-a]pyridin-3-one Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Octahydroimidazolidino[1,5-a]pyridin-3-one and related heterocyclic compounds. This guide provides in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Octahydroimidazolidino[1,5-a]pyridin-3-one and related heterocyclic compounds. This guide provides in-depth troubleshooting strategies and foundational knowledge to address the common challenge of poor aqueous solubility encountered with this chemical class. While Octahydroimidazolidino[1,5-a]pyridin-3-one is a model compound, the principles and techniques discussed here are broadly applicable to a wide range of poorly soluble small molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the solubility of Octahydroimidazolidino[1,5-a]pyridin-3-one and similar compounds.

Q1: Why does my Octahydroimidazolidino[1,5-a]pyridin-3-one analog exhibit poor solubility in aqueous buffers?

A1: The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. Saturated heterocyclic systems like the Octahydroimidazolidino[1,5-a]pyridin-3-one core often possess a combination of features that can lead to low aqueous solubility:

  • Hydrophobicity: The saturated hydrocarbon backbone contributes to a nonpolar character, which is unfavorable for interaction with polar water molecules.[1]

  • Crystal Lattice Energy: The rigid, bicyclic structure can facilitate strong crystal packing. The energy required to break these crystal lattice interactions may be greater than the energy gained from solvation, leading to poor solubility.[2][3]

  • Hydrogen Bonding: While the lactam and amine functionalities can participate in hydrogen bonding, their accessibility may be sterically hindered within the fused ring system.

Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A2: It is crucial to distinguish between these two solubility measurements as they provide different insights:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (usually in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[4] It is a high-throughput screening method useful in early discovery to flag potential solubility issues.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e-g., pH, temperature) to form a stable, saturated solution.[2][3] It is a more time-consuming measurement but provides a more accurate and fundamental understanding of the compound's properties, which is critical for formulation development.[5]

For initial screening, kinetic solubility is often sufficient. However, for lead optimization and pre-formulation studies, thermodynamic solubility data is essential.

Q3: How does the pKa of my compound influence its solubility?

A3: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[6] For compounds with ionizable groups, like the amine in the Octahydroimidazolidino[1,5-a]pyridin-3-one core, solubility is highly pH-dependent.[7][8]

  • At a pH below the pKa of the amine, the compound will be protonated and carry a positive charge. This charged species is generally more soluble in aqueous media due to favorable ion-dipole interactions with water.

  • At a pH above the pKa, the compound will be in its neutral, un-ionized form, which is typically less soluble.

Therefore, understanding the pKa of your compound is fundamental to developing a pH-modification strategy to enhance solubility.[6]

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving common solubility issues encountered during experimentation.

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

This is a classic sign of a compound exceeding its kinetic solubility limit.

Root Cause Analysis and Solution Workflow:

start Compound Precipitates check_dmso Is DMSO concentration >1%? start->check_dmso reduce_dmso Reduce DMSO to <1% or switch to a more aqueous-miscible solvent. check_dmso->reduce_dmso Yes ph_adj Adjust Buffer pH check_dmso->ph_adj No cosolvent Introduce a Co-solvent ph_adj->cosolvent Precipitation Persists formulation Consider Advanced Formulation cosolvent->formulation Precipitation Persists

Caption: Decision workflow for addressing compound precipitation.

Step-by-Step Solutions:

  • Verify and Minimize Organic Solvent Concentration: High concentrations of the stock solvent (e.g., DMSO) can cause the compound to crash out when diluted into an aqueous buffer. Aim for a final DMSO concentration of less than 1%.[9]

  • pH Adjustment:

    • Determine the pKa: If the pKa of your compound is unknown, it can be predicted using computational tools or determined experimentally via potentiometric or spectrophotometric titration.[10][11] Nitrogen-containing heterocycles often have a pKa in the basic range.[6][12]

    • Acidify the Buffer: For basic compounds like Octahydroimidazolidino[1,5-a]pyridin-3-one, lowering the pH of the aqueous buffer to at least 2 pH units below the pKa will ensure the compound is in its more soluble, protonated form.[8]

  • Employ Co-solvents:

    • If pH adjustment alone is insufficient, the use of co-solvents can enhance solubility by reducing the polarity of the aqueous medium.[13][14] Commonly used biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[15]

    • Screening Co-solvents: Prepare a series of buffer solutions with varying concentrations of different co-solvents (e.g., 5%, 10%, 20% v/v) and determine the solubility in each.[15]

Quantitative Guidance for Co-solvent Use:

Co-solventTypical Starting ConcentrationMaximum Recommended (for cell-based assays)Notes
Ethanol5%10%Can be toxic to cells at higher concentrations.
Propylene Glycol (PG)10%20%Generally well-tolerated.
Polyethylene Glycol 400 (PEG 400)10%30%A very effective and widely used solubilizer.[15][16]
Glycerin5%15%Increases viscosity, which may affect some assays.
Issue 2: Low and inconsistent results in biological assays (e.g., cell-based assays, enzyme kinetics).

This can be an indirect indicator of poor solubility, where the actual concentration of the compound in solution is much lower than the nominal concentration.

Troubleshooting Protocol:

  • Measure Aqueous Solubility at Relevant pH: Determine the thermodynamic solubility of your compound in the specific assay buffer you are using. The shake-flask method is the gold standard for this.[5]

  • Protocol for Shake-Flask Solubility Determination:

    • Add an excess amount of the solid compound to a vial containing the assay buffer.

    • Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspension through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Work Below the Solubility Limit: Ensure that all assay concentrations are well below the measured thermodynamic solubility limit to avoid precipitation and ensure accurate results.

  • Consider Non-Specific Binding: Poorly soluble compounds are often "sticky" and can adsorb to plasticware, leading to lower effective concentrations. The addition of a small amount of a non-ionic surfactant like Tween® 80 (0.01-0.1%) to the buffer can help mitigate this.

Section 3: Advanced Solubility Enhancement Strategies

When basic techniques are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies.

Strategy 1: Use of Excipients and Complexation Agents

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming a more water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility.[17]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymeric carrier in an amorphous state.[18][19] This avoids the need to overcome the crystal lattice energy, often leading to significant solubility enhancement.[20][21] Common polymers include PVP, HPMC, and specialized polymers like Soluplus®.

Workflow for Selecting an Advanced Formulation Strategy:

Sources

Troubleshooting

Preventing degradation of Octahydroimidazolidino[1,5-a]pyridin-3-one during long-term storage

Welcome to the Technical Support Center for Octahydroimidazolidino[1,5-a]pyridin-3-one (CAS: 76561-92-7). As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Octahydroimidazolidino[1,5-a]pyridin-3-one (CAS: 76561-92-7). As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, medicinal chemists, and drug development professionals mitigate the degradation of this bicyclic urea derivative during long-term storage.

Unlike simple aliphatic amines, the fused bicyclic ring system of this compound presents unique stereoelectronic vulnerabilities. This guide bypasses generic advice to focus on the exact causality of its degradation, providing self-validating protocols to ensure absolute structural integrity over time.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My solid powder aliquots are showing a +18 Da mass shift on LC-MS after three months of storage at room temperature. What is causing this? The Causality: You are observing hydrolytic degradation . Octahydroimidazolidino[1,5-a]pyridin-3-one contains a cyclic urea (imidazolidin-2-one) moiety. While generally stable under standard conditions, this compound is hygroscopic. If ambient moisture breaches the vial, water molecules act as nucleophiles. The urea carbonyl carbon is highly electrophilic; nucleophilic attack by water, particularly if trace acidic or basic impurities are present, leads to the cleavage of the C-N amide bonds and subsequent opening of the cyclic urea ring[1]. This ring-opening event generates a diamine or amino-acid derivative, which perfectly matches your observed +18 Da mass shift (addition of H₂O)[2].

Q2: I stored my samples in an aqueous buffer (pH 7.4) at 4°C, but I am now detecting a +16 Da degradant. Why did cold storage fail? The Causality: Cold storage slows kinetic reactions but does not stop oxidative degradation . The +16 Da shift indicates the formation of an N-oxide[1]. The bridgehead tertiary amine in the octahydroimidazo[1,5-a]pyridine system is highly susceptible to electrophilic attack by dissolved oxygen or trace peroxides in your aqueous buffer. The C–N bond cleavage and oxidation of these amine species are primary pathways for thermal and oxidative degradation[3]. To prevent this, oxygen must be actively displaced from the storage medium.

Q3: How do extreme pH conditions affect the stability of this compound in solution? The Causality: The compound acts as a weak base. In highly acidic conditions (pH < 3), the tertiary amine protonates, which can inductively withdraw electron density from the adjacent urea system, increasing the carbonyl's vulnerability to hydrolysis. In highly basic conditions (pH > 9), hydroxide ions directly attack the urea carbonyl, rapidly accelerating the ring-opening process[1].

Part 2: Degradation Pathway Visualization

To effectively troubleshoot, you must visualize the competing degradation pathways. The diagram below illustrates how environmental stressors logically map to specific structural failures in the bicyclic urea system.

DegradationPathways Start Octahydroimidazolidino [1,5-a]pyridin-3-one (Solid API) Moisture H2O Exposure (High Humidity) Start->Moisture Hygroscopic Absorption Oxygen O2 Exposure (Ambient Air) Start->Oxygen Aerobic Storage Hydrolysis Nucleophilic Attack on Urea Carbonyl Moisture->Hydrolysis Base/Acid Catalysis Oxidation Electrophilic Attack on Tertiary Amine Oxygen->Oxidation Radical Initiation RingOpen Cyclic Urea Ring Opening (+18 Da Shift) Hydrolysis->RingOpen C-N Bond Cleavage NOxide N-Oxide Formation (+16 Da Shift) Oxidation->NOxide Oxygen Insertion

Mechanistic pathways of hydrolytic and oxidative degradation in cyclic ureas.

Part 3: Quantitative Stability Profile

To optimize your experimental design, refer to the following quantitative matrix. This table synthesizes expected degradation kinetics based on the structural vulnerabilities of cyclic ureas under various environmental stressors.

Storage ConditionAtmosphereTemp (°C)Est. Half-Life ( t1/2​ )Primary Degradant DetectedMechanism
Aqueous Buffer (pH 9.0) Air60°C< 72 HoursRing-opened diamineBase-catalyzed hydrolysis
Aqueous Buffer (pH 2.0) Air60°C< 96 HoursRing-opened amino-amideAcid-catalyzed hydrolysis
Ambient Solid (Unsealed) Air (60% RH)25°C~ 4-6 MonthsHydrated ring-opened speciesHygroscopic hydrolysis
Refrigerated Solution Air4°C~ 8-12 MonthsN-oxide derivativeDissolved O₂ oxidation
Lyophilized & Sealed Argon-20°C> 5 Years None detectedComplete stabilization

Part 4: Self-Validating Protocol for Long-Term Storage

To guarantee the structural integrity of Octahydroimidazolidino[1,5-a]pyridin-3-one for multi-year studies, you must implement a workflow that actively eliminates both water and oxygen, while incorporating built-in validation steps to prove the system's efficacy.

Step-by-Step Methodology: The Argon-Lyophilization Workflow

  • Step 1: Solubilization and Aliquoting

    • Action: Dissolve the bulk powder in LC-MS grade Acetonitrile/Water (50:50 v/v). Aliquot into amber glass vials.

    • Causality: Amber glass prevents unpredictable photolytic degradation of the chromophore[1]. Using high-purity solvents ensures no trace heavy metals (like Fe³⁺ or Cu²⁺) are introduced, which would otherwise catalyze radical oxidative pathways.

  • Step 2: Deep Freezing and Lyophilization

    • Action: Flash-freeze the vials in liquid nitrogen, then lyophilize at < 0.1 mbar for 48 hours.

    • Causality: Sublimation removes water without providing the thermal energy required for hydrolysis. This leaves a highly porous, dry cake.

  • Step 3: Heavy Inert Gas Backfilling

    • Action: Break the lyophilizer vacuum using high-purity Argon gas, not Nitrogen.

    • Causality: Argon is significantly denser than ambient air and Nitrogen. It sinks to the bottom of the vial, creating a heavy, physical blanket over the porous API cake that completely displaces oxygen, preventing N-oxide formation at the tertiary amine.

  • Step 4: System Self-Validation (Crucial Step)

    • Action: Before sealing the batch, randomly select one vial and perform a Karl Fischer (KF) coulometric titration.

    • Validation Logic: The batch is only validated for long-term storage if the KF titration proves a residual moisture content of < 0.1% w/w . If moisture is > 0.1%, the batch must be re-lyophilized. This guarantees the absence of the nucleophile (water) required for cyclic urea ring-opening.

  • Step 5: Hermetic Sealing and Storage

    • Action: Cap the vials immediately with PTFE-lined septa and crimp seals. Store at -20°C.

    • Causality: PTFE is chemically inert and highly impermeable to atmospheric moisture, ensuring the Argon blanket remains undisturbed for years.

References

  • National Center for Biotechnology Information (PMC). Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules. NIH.[Link]

  • American Chemical Society. Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature. ACS Applied Materials & Interfaces.[Link]

Sources

Optimization

Troubleshooting impurities in Octahydroimidazolidino[1,5-a]pyridin-3-one crystallization

Welcome to the technical support center for the crystallization of Octahydroimidazolidino[1,5-a]pyridin-3-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of Octahydroimidazolidino[1,5-a]pyridin-3-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity crystalline material. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

The imidazo[1,5-a]pyridine scaffold is a crucial component in many pharmaceutical compounds.[1] Achieving the desired crystalline form of Octahydroimidazolidino[1,5-a]pyridin-3-one with high purity is paramount for its efficacy, stability, and safety.[2] However, the crystallization process can be fraught with challenges, from the presence of persistent impurities to issues with crystal morphology. This guide will equip you with the knowledge to systematically address these problems.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of Octahydroimidazolidino[1,5-a]pyridin-3-one. Each problem is followed by a discussion of potential causes and a step-by-step protocol for resolution.

Problem 1: Persistent Impurities Detected in the Final Crystalline Product

The presence of impurities in the final active pharmaceutical ingredient (API) can negatively impact its quality, safety, and efficacy.[3] Impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation products.[4][5]

Probable Causes:
  • Co-crystallization of Related Substances: Impurities with similar molecular structures to Octahydroimidazolidino[1,5-a]pyridin-3-one can be incorporated into the crystal lattice.[6] This is particularly common with diastereomeric impurities.[7]

  • Inadequate Solvent System: The chosen solvent or solvent mixture may not provide sufficient discrimination between the desired product and impurities, leading to their co-precipitation.[8]

  • Supersaturation Rate: Rapidly inducing supersaturation, either through fast cooling or rapid anti-solvent addition, can trap impurities within the growing crystals.[9]

  • Residual Starting Materials or Intermediates: Incomplete reaction or inefficient purification of intermediates can lead to their carryover into the crystallization step.[10]

Step-by-Step Troubleshooting Protocol:
  • Impurity Identification and Characterization:

    • Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the impurities.[5][11][12]

    • Understanding the structure of the impurity is critical for devising an effective removal strategy. For instance, knowing if it's a diastereomer or a starting material will guide solvent selection and purification methods.[13]

  • Solvent System Optimization:

    • Rationale: The solvent system is a critical factor influencing solubility, nucleation, crystal growth, and impurity rejection.[6][8]

    • Action: Conduct a systematic solvent screening to identify a solvent or solvent mixture where the solubility of Octahydroimidazolidino[1,5-a]pyridin-3-one is moderate and the solubility of the impurity is significantly higher.[9] Consider a range of solvents with varying polarities.

  • Recrystallization with Optimized Parameters:

    • Protocol:

      • Dissolve the impure material in the minimum amount of the chosen hot solvent.

      • If insoluble impurities are present, perform a hot filtration.[9]

      • Allow the solution to cool slowly and controllably. Rapid cooling should be avoided to prevent impurity entrapment.[9]

      • If using an anti-solvent, add it slowly to the solution with vigorous stirring.[9]

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Consider a Reslurry:

    • Rationale: Slurrying the impure crystals in a solvent where the product has low solubility but the impurity is more soluble can be an effective purification method.[14]

    • Action: Suspend the impure solid in the selected solvent and stir for an extended period. Monitor the purity of the solid over time by taking samples for analysis.

Problem 2: Poor Crystal Morphology (e.g., small needles, amorphous powder)

Poor crystal morphology can lead to difficulties in filtration, drying, and formulation, and may also indicate the presence of impurities.[15]

Probable Causes:
  • High Level of Supersaturation: Inducing crystallization too quickly can favor rapid nucleation over controlled crystal growth, resulting in small or poorly formed crystals.[9]

  • Presence of Impurities: Certain impurities can inhibit crystal growth on specific faces, leading to undesirable habits like needles or plates.[3]

  • Inadequate Mixing: Poor agitation can lead to localized areas of high supersaturation, causing uncontrolled nucleation.[15]

Step-by-Step Troubleshooting Protocol:
  • Control the Rate of Supersaturation:

    • Rationale: A slower, more controlled approach to supersaturation allows for the growth of larger, more well-defined crystals.[16]

    • Action:

      • Employ a slower cooling rate. For example, allow the crystallization vessel to cool to room temperature naturally before transferring to a refrigerator.[9]

      • If using an anti-solvent, add it dropwise to the solution.[9]

  • Seeding:

    • Rationale: Introducing a small quantity of high-purity seed crystals can promote controlled crystal growth and help achieve the desired polymorphic form.[16]

    • Action: Add a small amount of previously isolated, high-purity crystals of Octahydroimidazolidino[1,5-a]pyridin-3-one to the supersaturated solution.

  • Optimize Mixing:

    • Rationale: Proper agitation ensures a uniform distribution of the solute and consistent temperature throughout the solution, promoting even crystal growth.[15]

    • Action: Ensure the stirring rate is sufficient to keep the crystals suspended without causing excessive mechanical breakage.

Problem 3: Oiling Out Instead of Crystallization

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This can be a significant hurdle in achieving a crystalline product.

Probable Causes:
  • High Solute Concentration: The concentration of the solute may be too high, exceeding the metastable zone limit and leading to liquid-liquid phase separation.

  • Inappropriate Solvent: The chosen solvent may have a high affinity for the solute, hindering the formation of an ordered crystal lattice.

  • Presence of Impurities: Certain impurities can disrupt the crystallization process and promote oiling out.[17]

Step-by-Step Troubleshooting Protocol:
  • Adjust Solute Concentration:

    • Rationale: Lowering the initial concentration can help to avoid the conditions that lead to oiling out.[9]

    • Action: Start the crystallization with a more dilute solution.

  • Solvent Selection:

    • Rationale: A solvent in which the product has slightly lower solubility at elevated temperatures can be beneficial.

    • Action: Experiment with different solvents or solvent mixtures. Sometimes, a mixture of a "good" solvent and a "poor" solvent (anti-solvent) can be effective.[9]

  • Temperature Control:

    • Rationale: Maintaining the temperature above the "oiling out" temperature during the initial stages of cooling can prevent its occurrence.

    • Action: Ensure the cooling process starts from a temperature where the solution is clear and homogenous.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting crystallization issues.

G start Crystallization Issue Identified problem_type What is the primary issue? start->problem_type impurities Persistent Impurities problem_type->impurities Purity morphology Poor Crystal Morphology problem_type->morphology Form oiling_out Oiling Out problem_type->oiling_out Phase analyze_impurities Identify & Quantify Impurities (HPLC, LC-MS, NMR) impurities->analyze_impurities control_supersaturation Control Supersaturation Rate (Slow Cooling / Anti-solvent Addition) morphology->control_supersaturation adjust_concentration Adjust Solute Concentration oiling_out->adjust_concentration optimize_solvent Optimize Solvent System analyze_impurities->optimize_solvent recrystallize Perform Controlled Recrystallization optimize_solvent->recrystallize reslurry Consider Reslurry optimize_solvent->reslurry evaluate Evaluate Crystal Purity & Morphology recrystallize->evaluate reslurry->evaluate seeding Implement Seeding Strategy control_supersaturation->seeding optimize_mixing Optimize Agitation seeding->optimize_mixing optimize_mixing->evaluate change_solvent Modify Solvent System adjust_concentration->change_solvent control_temperature Adjust Temperature Profile change_solvent->control_temperature control_temperature->evaluate evaluate->problem_type Needs Improvement success Successful Crystallization evaluate->success Meets Specs

Caption: Troubleshooting workflow for crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of Octahydroimidazolidino[1,5-a]pyridin-3-one?

A1: Common impurities can include starting materials, reagents, intermediates, and by-products from side reactions.[3] Given the structure, potential impurities could be diastereomers if a chiral center is present and not well-controlled during synthesis, or related compounds from incomplete cyclization. For example, in the synthesis of the related compound Praziquantel, impurities can include process-related compounds and synthetic intermediates.[4]

Q2: How can I identify if a diastereomer is the main impurity?

A2: Chiral HPLC is the most effective method for separating and quantifying diastereomers. NMR spectroscopy can also be used, as diastereomers will typically show distinct signals. The presence of a diastereomeric impurity can sometimes be inferred if the melting point of the product is depressed and broad.

Q3: What is the role of seeding in controlling polymorphism?

A3: Polymorphism is the ability of a compound to exist in more than one crystalline form.[3] Different polymorphs can have different physical properties, including solubility and stability. Seeding with crystals of the desired polymorph provides a template for crystal growth, guiding the crystallization towards that specific form and preventing the formation of less stable or undesirable polymorphs.[16]

Q4: Can the quality of the solvent affect the crystallization process?

A4: Absolutely. Impurities in the solvent can be incorporated into the crystals, leading to lower purity.[18] Additionally, the presence of water or other solvents can influence the solubility of the product and impurities, thereby affecting the crystallization outcome. Always use high-purity, dry solvents unless a specific solvent/water mixture is intended.

Q5: How does temperature control impact the final product quality?

A5: Temperature has a significant effect on solubility and the rate of nucleation and crystal growth.[15] A well-controlled, slow cooling profile generally leads to larger, purer crystals. Conversely, rapid cooling can lead to the formation of small crystals with a higher likelihood of impurity incorporation.[9]

Impurity Formation Pathway

The following diagram illustrates a simplified potential pathway for impurity formation during synthesis, which can carry over into the crystallization step.

G SM Starting Materials Intermediates Reaction Intermediates SM->Intermediates Main Reaction Unreacted_SM Unreacted Starting Materials SM->Unreacted_SM Incomplete Conversion Product Desired Product (Octahydroimidazolidino [1,5-a]pyridin-3-one) Intermediates->Product Side_Product Side-Reaction By-products Intermediates->Side_Product Side Reaction Degradation Degradation Products Product->Degradation Instability

Caption: Potential sources of impurities.

References

  • Bacardit, J. (2024, June 16). Impact of Solvent Quality in the outcome of the API purification processes. Docuchem.
  • Zhanghua Dryer. (2024, December 3). Troubleshooting Crystallization Problems in Industrial Settings.
  • APC. (2020, October 10). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube.
  • BenchChem. (n.d.). How to overcome poor crystallization in diastereomeric salt formation.
  • ACS Publications. (2025, October 24). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies.
  • SynThink. (n.d.). Praziquantel EP Impurities & USP Related Compounds.
  • MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization.
  • ResearchGate. (n.d.). Effects of solvents and impurity on crystallization kinetics and crystal properties in a reactive crystallization of paracetamol.
  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
  • Google Patents. (n.d.). CN113234073B - Preparation method of praziquantel impurity B.
  • Daicel Pharma Standards. (n.d.). Praziquantel Impurities Manufacturers & Suppliers.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Pharmaffiliates. (n.d.). Praziquantel-impurities.
  • SynZeal. (n.d.). Praziquantel Impurities.
  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • RSC Publishing. (2023, March 28). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate.
  • ResearchGate. (n.d.). Effects of crystallization in the presence of the diastereomer on the crystal properties of (SS)-(+)-pseudoephedrine hydrochloride.
  • ACS Publications. (2014, May 13). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Organic Process Research & Development.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15).
  • ResearchGate. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates.
  • RSC Publishing. (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
  • IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Emery Pharma. (n.d.). Impurity Analysis.
  • A simple and efficient synthesis of imidazolo[1,2-a]pyridines using MgO in aqueous medium. (2012, November 1).
  • PubChemLite. (n.d.). Octahydroimidazolidino[1,5-a]pyridine-1,3-dione (C7H10N2O2).
  • ACS Publications. (2025, July 25). Norrish–Yang Cyclization of Imidazolidinone Derivatives in the Presence and Absence of Tetraalkylammonium Salts. The Journal of Organic Chemistry.
  • RSC Publishing. (2018, July 17). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.
  • MDPI. (2019, January 1). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
  • MIT Open Access Articles. (2022, February 4). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • Domino Approach for the Synthesis of Pyridinium Salts and 1,2,3,8a-Tetrahydroimidazo[1,2-a]pyridines from 2‐Imidazolines and P. (n.d.).
  • ACS Publications. (2017, November 16). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation.
  • PMC. (n.d.). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.
  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Octahydroimidazolidino[1,5-a]pyridin-3-one Liquid Chromatography

Welcome to the Technical Support Center dedicated to the liquid chromatographic analysis of Octahydroimidazolidino[1,5-a]pyridin-3-one. This guide is designed for researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to the liquid chromatographic analysis of Octahydroimidazolidino[1,5-a]pyridin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this and structurally similar polar, basic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

The analysis of polar heterocyclic compounds like Octahydroimidazolidino[1,5-a]pyridin-3-one can be challenging due to their poor retention in traditional reversed-phase chromatography and their tendency to exhibit poor peak shapes. This guide offers a structured approach to mobile phase optimization and provides solutions to common chromatographic problems.

Troubleshooting Guide: A-Question-and-Answer-Approach

This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.

Q1: I'm observing significant peak tailing for my Octahydroimidazolidino[1,5-a]pyridin-3-one analyte. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like Octahydroimidazolidino[1,5-a]pyridin-3-one, which contains nitrogen atoms that can be protonated.[1] The primary cause is often secondary interactions between the positively charged analyte and negatively charged silanol groups on the surface of silica-based stationary phases.[2][3] Here’s a systematic approach to resolving this:

  • Mobile Phase pH Adjustment: The most critical factor is the mobile phase pH. At a pH below the pKa of the analyte, it will be protonated. If the mobile phase pH is also in a range where residual silanols on the column are ionized (typically pH > 4), strong ionic interactions will occur, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound, this can mean either a low pH (e.g., pH 2.5-3.5) to ensure the analyte is fully protonated and to suppress silanol activity, or a high pH (e.g., pH 8-10) to keep the analyte in its neutral form.[4][5] Modern pH-stable columns are required for high pH mobile phases.[5]

  • Buffer Concentration: An inadequate buffer concentration can lead to inconsistent protonation of the analyte and silanols, causing peak tailing.[3]

    • Solution: Ensure your buffer concentration is sufficient, typically in the range of 10-50 mM, to maintain a stable pH throughout the analysis.[4]

  • Choice of Mobile Phase Additives: Sometimes, pH control alone is not enough.

    • Solution: Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will interact with the active silanol sites, masking them from the analyte. However, be aware that TEA is not suitable for mass spectrometry (MS) detection. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[4][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][8]

    • Solution: Reduce the injection volume or the concentration of your sample.[7]

Q2: My peak is fronting. What does this indicate and what are the corrective actions?

A2: Peak fronting is typically less common than tailing but can occur under specific conditions. It often points to column overload or issues with the sample solvent.[3][7][9]

  • Sample Solvent Strength: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, the analyte will travel through the initial part of the column too quickly, leading to a fronting peak.[3][7]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10] If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Column Overload: As with tailing, injecting too much analyte can cause fronting.[7]

    • Solution: Decrease the sample concentration or injection volume.

Q3: I am seeing split peaks for my analyte. How do I troubleshoot this?

A3: Split peaks can be frustrating and often point to a disruption in the chromatographic path or a mismatch between the sample and the mobile phase.[7][10]

  • Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[7]

    • Solution: Filter all mobile phases and samples before use.[7] If a blockage is suspected, you can try back-flushing the column (if the manufacturer's instructions permit). Using a guard column can also help protect the analytical column.[11][12]

  • Sample/Solvent Mismatch: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.[10]

    • Solution: Ensure your sample solvent is fully miscible with the mobile phase. As mentioned for peak fronting, dissolving the sample in the mobile phase is the best practice.[10]

  • Column Collapse or Void: A void at the head of the column can cause the sample band to spread unevenly, resulting in a split peak.[2][10]

    • Solution: This is a more severe issue and usually requires replacing the column.[10]

Q4: My retention times are drifting and not reproducible. What aspects of the mobile phase should I investigate?

A4: Retention time instability is a common problem that can often be traced back to the mobile phase preparation or the HPLC system itself.[7][8]

  • Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or solvent evaporation can lead to changes in the solvent strength over time.[7]

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Keep solvent bottles capped to minimize evaporation.

  • Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before starting the analytical run, you will see retention time drift, especially at the beginning of a sequence. This is particularly true for HILIC methods, which may require longer equilibration times.

    • Solution: Always allow sufficient time for the column to equilibrate. A stable baseline is a good indicator of equilibration.

  • Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.[7]

  • Mobile Phase pH Instability: If the buffer capacity is insufficient, the pH of the mobile phase can change, affecting the retention of ionizable compounds.[3]

    • Solution: Use a buffer with a pKa close to the desired pH and ensure the concentration is adequate (10-50 mM).[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for mobile phase selection for Octahydroimidazolidino[1,5-a]pyridin-3-one? Should I use Reversed-Phase or HILIC?

A1: Octahydroimidazolidino[1,5-a]pyridin-3-one is a polar compound. Traditional C18 columns in reversed-phase (RP) mode often provide poor retention for such analytes.[13][14] Therefore, you have two primary strategies to consider:

  • Aqueous Normal-Phase / HILIC (Hydrophilic Interaction Liquid Chromatography): This is often the preferred method for highly polar compounds.[15][16][17][18] HILIC utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[15][16][18] This allows for the retention of polar compounds that would otherwise elute in the void volume in reversed-phase.[18]

  • Reversed-Phase with an Aqueous-Compatible Column: If you prefer to work in reversed-phase mode, you should use a stationary phase designed for polar analytes. These include columns with polar-embedded groups or those that are compatible with 100% aqueous mobile phases (often labeled as "AQ" columns).[13][14]

A good starting point would be to screen both a HILIC column and a polar-modified reversed-phase column to see which provides better retention and selectivity.

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A2: In reversed-phase chromatography, acetonitrile and methanol are the most common organic modifiers, and their choice can significantly impact selectivity.[4][19]

  • Elution Strength: Acetonitrile is a stronger eluting solvent than methanol in reversed-phase mode.[4] This means you will generally need a lower percentage of acetonitrile to achieve the same retention time as with methanol.

  • Selectivity: The different chemical properties of acetonitrile and methanol (acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding) can lead to different interactions with the analyte and stationary phase, resulting in changes in elution order and peak shape.[4]

  • Pressure: Acetonitrile/water mixtures have a lower viscosity than methanol/water mixtures, which results in lower backpressure.[4]

For HILIC, acetonitrile is almost always the preferred organic solvent due to its aprotic nature, which facilitates the formation of the water layer on the stationary phase that is crucial for the HILIC retention mechanism.[15]

Q3: Why is buffering the mobile phase so important for this compound?

A3: Buffering is critical for achieving reproducible and robust separations of ionizable compounds like Octahydroimidazolidino[1,5-a]pyridin-3-one.[19] The ionization state of the analyte and the surface of the stationary phase are pH-dependent. Small shifts in pH can lead to significant changes in retention time and peak shape.[3][19] A buffer resists these pH changes, ensuring that the analyte and stationary phase have a consistent charge state throughout the analysis.[19] For LC-MS compatibility, volatile buffers such as ammonium formate and ammonium acetate are recommended.[4][5]

Q4: Can I use ion-pairing reagents to improve retention in reversed-phase?

A4: Yes, ion-pairing chromatography is a technique that can be used to increase the retention of ionic compounds in reversed-phase.[14][20] An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase. It forms an ion pair with the charged analyte, and the resulting neutral complex has a greater affinity for the nonpolar stationary phase. However, there are several drawbacks to consider:

  • MS Incompatibility: Most ion-pairing reagents are non-volatile and can suppress the MS signal.[14]

  • Column Contamination: Ion-pairing reagents can be difficult to wash out of the column, potentially affecting future analyses.[11][14]

  • Long Equilibration Times: Columns can require long equilibration times with the ion-pairing mobile phase.[14]

Given these disadvantages, exploring HILIC or a polar-compatible reversed-phase column is often a better first approach.

Experimental Protocols & Data

Protocol 1: Mobile Phase Preparation for Reversed-Phase Analysis of a Basic Compound

This protocol provides a step-by-step guide for preparing a buffered mobile phase for the analysis of Octahydroimidazolidino[1,5-a]pyridin-3-one.

Objective: To prepare 1 L of a 20 mM ammonium formate buffer in 95:5 Water:Acetonitrile (v/v) at pH 3.0.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Calibrated pH meter

  • 0.45 µm membrane filter

  • Glassware: 1 L volumetric flask, graduated cylinders

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh out the appropriate amount of ammonium formate for a 20 mM solution in 1 L (Molar Mass = 63.06 g/mol ; 1.26 g/L).

    • Dissolve the ammonium formate in approximately 900 mL of HPLC-grade water in a 1 L volumetric flask.

  • Adjust the pH:

    • Place a calibrated pH electrode in the solution.

    • Slowly add formic acid dropwise while stirring until the pH reaches 3.0.

    • Add HPLC-grade water to bring the final volume to 1 L.

  • Prepare the Final Mobile Phase:

    • In a clean 1 L glass bottle, combine 950 mL of the prepared aqueous buffer with 50 mL of HPLC-grade acetonitrile.

  • Filter and Degas:

    • Filter the final mobile phase through a 0.45 µm membrane filter to remove any particulate matter.[7]

    • Degas the mobile phase using an ultrasonic bath or an online degasser to prevent air bubbles in the system.[7]

Data Presentation: Impact of Mobile Phase Parameters on Chromatography

The following table summarizes the expected impact of key mobile phase parameters on the chromatographic performance for a polar basic analyte like Octahydroimidazolidino[1,5-a]pyridin-3-one.

ParameterChangeExpected Effect on Retention Time (RP)Expected Effect on Retention Time (HILIC)Expected Effect on Peak ShapeRationale
Organic Solvent % IncreaseDecreaseIncreaseGenerally minimal if within optimal rangeIn RP, higher organic content increases elution strength. In HILIC, higher organic content strengthens the aqueous layer and increases retention.[4][16]
pH Decrease (e.g., from 6 to 3)IncreaseLikely decreaseImprovement (reduced tailing)At low pH, the basic analyte is fully protonated, and silanol interactions are suppressed.[1][4]
Buffer Concentration Increase (from 5 mM to 25 mM)Minimal changeMinimal changeImprovement (more symmetric)Provides better pH control, leading to more consistent interactions and sharper peaks.[3]
Solvent Type Switch from Methanol to AcetonitrileDecrease (at same %)N/A (ACN is standard)May improveAcetonitrile is a stronger eluting solvent in RP and can offer different selectivity.[4]

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_overload Is Peak Shape Concentration Dependent? start->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No end Symmetric Peak Achieved reduce_conc->end change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_ph Is Mobile Phase pH Appropriate (pKa +/- 2)? check_solvent->check_ph No change_solvent->end adjust_ph Adjust pH with Buffer (e.g., pH 3 or pH 9) check_ph->adjust_ph No check_column Inspect Column History & Performance check_ph->check_column Yes adjust_ph->end flush_column Flush Column or Use Guard Column check_column->flush_column Contamination Suspected replace_column Replace Column check_column->replace_column Void or Damage Suspected flush_column->end replace_column->end G start Analyte: Polar & Basic (e.g., Octahydroimidazolidino [1,5-a]pyridin-3-one) initial_screen Initial Screening Strategy start->initial_screen rp_path Reversed-Phase (RP) initial_screen->rp_path hilic_path HILIC initial_screen->hilic_path rp_column Use Polar-Embedded or AQ-type C18 Column rp_path->rp_column hilic_column Use Amide, Diol, or Bare Silica Column hilic_path->hilic_column rp_mobile_phase Mobile Phase: ACN/Water or MeOH/Water with Buffer (pH 3 or 9) rp_column->rp_mobile_phase hilic_mobile_phase Mobile Phase: High % ACN with Aqueous Buffer hilic_column->hilic_mobile_phase rp_eval Evaluate Retention & Peak Shape rp_mobile_phase->rp_eval hilic_eval Evaluate Retention & Peak Shape hilic_mobile_phase->hilic_eval rp_ok Sufficient Retention? rp_eval->rp_ok hilic_ok Sufficient Retention? hilic_eval->hilic_ok rp_success Optimize RP Method rp_ok->rp_success Yes consider_hilic Consider HILIC rp_ok->consider_hilic No hilic_ok->rp_path No, try RP hilic_success Optimize HILIC Method hilic_ok->hilic_success Yes

Caption: A decision tree for selecting an appropriate chromatographic mode.

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Waters.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). SpringerLink.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
  • Mobile Phase Solvent Pairing for HPLC. (2025, September 18). Allan Chemical Corporation.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography.
  • Troubleshooting Common HPLC Issues: A Practical Guide. (2025, February 16). Maxi Scientific.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2026, April 1). LCGC International.
  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (n.d.). Agilent.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.). Chromservis.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012, November 29). Excellence in Analytical Chemistry.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials.
  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021, March 14). Daicel Chiral Technologies.
  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Sepux.
  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). LinkedIn.

Sources

Optimization

Technical Support Center: Spectroscopic Analysis of Octahydroimidazolidino[1,5-a]pyridin-3-one

Welcome to the advanced troubleshooting hub for the spectroscopic characterization of Octahydroimidazolidino[1,5-a]pyridin-3-one (CAS: 76561-92-7). As a bicyclic urea derivative featuring a basic bridgehead tertiary amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting hub for the spectroscopic characterization of Octahydroimidazolidino[1,5-a]pyridin-3-one (CAS: 76561-92-7). As a bicyclic urea derivative featuring a basic bridgehead tertiary amine, this scaffold presents unique analytical challenges. Its low molecular weight ( [M+H]+=141.1 ) places it directly in the most crowded "chemical noise" region of LC-MS analysis, while its dense, highly coupled aliphatic spin system necessitates complex 2D NMR experiments that are highly susceptible to t1​ noise.

This guide provides field-proven, mechanistically grounded protocols to isolate and eliminate background noise across both LC-MS and NMR modalities.

Diagnostic Decision Matrix

Before adjusting instrument parameters, use the following logical workflow to isolate the physical or chemical origin of the noise.

Workflow A High Background Noise Octahydroimidazolidino[1,5-a]pyridin-3-one B Select Analytical Modality A->B C1 LC-MS/MS Analysis B->C1 C2 NMR Spectroscopy B->C2 D1 Chemical Noise (Solvents/Adducts) C1->D1 Constant m/z interference D2 Instrumental Noise (Cone Gas/Voltage) C1->D2 Erratic baseline E1 t1 Noise in 2D NMR (Temperature/Modulation) C2->E1 2D Streaks (F1) E2 Low SNR in 15N/13C (Sensitivity/Relaxation) C2->E2 Weak 1D Signal F1 Execute System Flush & Optimize Mobile Phase D1->F1 F2 Optimize Source Parameters D2->F2 G1 Apply t1 Projection Subtraction E1->G1 G2 Use INEPT Pulse Sequences E2->G2

Diagnostic workflow for isolating and resolving spectroscopic noise in bicyclic urea analysis.

LC-MS Background Noise Reduction

The Causality of Chemical Noise in Bicyclic Ureas

Octahydroimidazolidino[1,5-a]pyridin-3-one acts as a strong proton acceptor during Positive Electrospray Ionization (ESI+) due to its basic bridgehead nitrogen. However, because its mass is low, it co-elutes with ubiquitous chemical background noise (e.g., formate clusters, plasticizers, and solvent impurities). When background chemical noise is high, these impurities compete with the analyte for charge in the ESI droplet, leading to severe ion suppression. As detailed in [[1]], utilizing hypergrade solvents is non-negotiable for low-mass analytes, as lower-grade solvents introduce contaminants that convolute the spectra and elevate the baseline. Furthermore, optimizing the cone gas flow is critical to desolvate these low-mass ions and physically sweep away neutral solvent clusters before they enter the mass analyzer .

Protocol: Self-Validating LC-MS System Decontamination

This protocol utilizes an internal feedback loop (pre- and post-flush blanks) to mathematically validate the elimination of chemical noise.

  • Establish the Baseline (Validation Step 1): Inject a 10 µL blank (Initial mobile phase: 95% H2​O / 5% MeCN with 0.1% Formic Acid). Record the Total Ion Chromatogram (TIC) baseline intensity (cps) in the m/z 100–300 range.

  • Prepare the Chaotropic Flush: Mix 25% LC-MS Grade Water, 25% Methanol, 25% Acetonitrile, and 25% Isopropanol. Add 0.1% Formic Acid. Causality: The varied polarity index of this quaternary mixture strips both polar salts and hydrophobic plasticizers from the LC lines and column.

  • Execute the Flush: Bypass the MS source (direct to waste). Run the flush mixture at 0.5 mL/min for 6 hours.

  • Source Optimization: Reconnect to the MS. Increase the cone gas flow rate systematically from 150 L/hr to 350 L/hr. Causality: Higher cone gas flow disrupts solvent clustering, specifically reducing background noise in the low-mass MRM transitions.

  • Verify Decontamination (Validation Step 2): Run a second blank injection. The system is validated if the TIC baseline in the m/z 100-300 range drops by ≥80% .

Quantitative Data: Solvent Purity vs. Signal-to-Noise (S/N)

Data reflecting the impact of solvent grade on the m/z 141 MRM transition.

Solvent GradeAverage Baseline Noise (cps)Dominant Impurity Ions (m/z)Analyte S/N (at 1 ng/mL)
HPLC Grade 4.5×105 149 (Phthalate), 28412:1
LC-MS Grade 8.2×103 Minor solvent clusters185:1
Hypergrade (MS-specific) 1.1×103 None significant>500:1

NMR Spectroscopy Background Noise Reduction

The Causality of t1​ Noise and Baseline Drift

The rigid piperidine-imidazolidinone fused ring system of this compound results in highly overlapping aliphatic multiplets (1.2–3.5 ppm). Unambiguous structural assignment requires 2D NMR (e.g., HSQC, HMBC, COSY). However, these spectra are frequently plagued by t1​ noise—spurious streaks of noise running parallel to the indirect (F1) axis. According to [[2]], this noise is caused by semi-random signal modulation during the t1​ acquisition phase, primarily driven by minute temperature instabilities in the probe or sample concentration gradients.

Protocol: Self-Validating t1​ Noise Projection Subtraction

This post-processing protocol validates itself by ensuring the integral of a known cross-peak remains identical before and after noise subtraction, proving that only noise (and no signal) was removed.

  • Identify the Noise Profile: Open the 2D spectrum (e.g., COSY) in your processing software (e.g., TopSpin). Locate an empty region in the F1 domain (e.g., 8.0–9.0 ppm) that contains only the vertical streaks of t1​ noise and absolutely no real cross-peaks.

  • Calculate the 1D Projection: Extract the positive 1D projection of these specific rows. This creates a "fingerprint" of the instrumental t1​ noise.

  • Execute Row Subtraction: Apply the subtraction algorithm to deduct this 1D noise projection from every single row in the 2D data matrix.

  • Signal Integrity Check (Validation Step): Integrate a well-resolved cross-peak (e.g., the coupling between the bridgehead proton and the adjacent CH2​ ). If the integral value is within ±2% of the pre-subtraction value, but the surrounding noise floor has dropped, the protocol is validated.

Quantitative Data: NMR Acquisition Parameters vs. SNR

Impact of hardware and processing adjustments on 2D NMR clarity.

Parameter Modification t1​ Noise Reduction (%)Cross-peak SNR ImprovementAcquisition Time Impact
Standard AcquisitionBaseline1.0xNone
Active Temp Control (±0.1°C)45%1.8xNone
Projection Subtraction85%4.2x+5 mins (Post-processing)
Symmetrization Algorithm90% (Risk of artifacts)4.5x+1 min (Post-processing)

Frequently Asked Questions (FAQs)

Q: I am seeing a persistent m/z 141 peak in my LC-MS blank runs, even after flushing. Is this background noise? A: This is likely not chemical noise, but analyte carryover. Octahydroimidazolidino[1,5-a]pyridin-3-one has a basic tertiary amine that interacts strongly with free, un-endcapped silanol groups on the stationary phase of the LC column. To resolve this, add a basic wash step (e.g., 0.1% Ammonium Hydroxide in Methanol) to the end of your gradient to deprotonate the amine and elute it from the column .

Q: My 15N HMBC spectrum shows no correlations to the urea nitrogen, only background noise. How do I fix this? A: The urea nitrogen in the imidazolidinone ring has a very fast transverse relaxation time ( T2​ ) and low natural abundance, causing its signal to decay into the noise floor before detection. To improve sensitivity, utilize an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence to transfer polarization from the adjacent protons to the nitrogen. Additionally, optimize your long-range coupling constant delay to 5 Hz (rather than the standard 8 Hz) to better capture the specific 2J and 3J couplings of the urea system.

References

  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL: [Link]

  • Title: A Simple Method for NMR t1 Noise Suppression Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Suggested approaches for minimizing background chemical noise in low mass MRM Transitions Source: Waters Corporation URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Octahydroimidazolidino[1,5-a]pyridin-3-one Purity: A GC-MS Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as Octahydroimidazolidino[1,5-a]pyridin-3-one, a molecule of interest for its potential therapeutic applications, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of Octahydroimidazolidino[1,5-a]pyridin-3-one purity, juxtaposed with other critical analytical techniques. As senior application scientists, our focus extends beyond procedural steps to the underlying scientific rationale, ensuring a robust and defensible analytical strategy.

The Criticality of Purity for Octahydroimidazolidino[1,5-a]pyridin-3-one

Octahydroimidazolidino[1,5-a]pyridin-3-one is a bicyclic heterocyclic compound, a class of molecules frequently explored in medicinal chemistry for their diverse biological activities. The synthesis of such complex structures can often lead to a variety of impurities, including starting materials, intermediates, by-products, and degradation products. Even trace amounts of these impurities can have unintended pharmacological or toxicological effects, making their identification and quantification a critical step in the drug development process.

GC-MS: A Powerful Tool for Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds.[1][2] It combines the exceptional separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. This synergy makes GC-MS particularly well-suited for the comprehensive purity assessment of compounds like Octahydroimidazolidino[1,5-a]pyridin-3-one.

The Rationale for Choosing GC-MS

The selection of GC-MS is predicated on its high specificity and sensitivity. The gas chromatographic separation resolves the parent compound from its potential impurities based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Subsequently, the mass spectrometer fragments the eluted compounds into characteristic ions, providing a unique "mass fingerprint" for each molecule. This allows for unambiguous identification, even of previously unknown impurities, through spectral library matching and interpretation.

A Validated GC-MS Protocol for Octahydroimidazolidino[1,5-a]pyridin-3-one

The following protocol is a robust starting point for the development and validation of a GC-MS method for Octahydroimidazolidino[1,5-a]pyridin-3-one. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the reliability of the results.

Experimental Workflow: GC-MS Purity Validation

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis A Weigh Sample B Dissolve in Solvent (e.g., Dichloromethane) A->B C Add Internal Standard B->C D Vortex & Sonicate C->D E Inject Sample D->E Transfer to Vial F GC Separation (Capillary Column) E->F G MS Detection (Electron Ionization) F->G H Peak Integration G->H I Impurity Identification (Mass Spectral Library) H->I J Purity Calculation (% Area Normalization) I->J

Caption: Workflow for Purity Validation by GC-MS.

Step-by-Step Methodology
  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of the Octahydroimidazolidino[1,5-a]pyridin-3-one sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, and dilute to volume.

    • Prepare a stock solution of a suitable internal standard (e.g., a structurally similar compound with a distinct retention time and mass spectrum) in the same solvent.

    • Spike the sample solution with the internal standard to a final concentration of approximately 100 µg/mL.

    • Vortex and sonicate the solution to ensure complete dissolution.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. The choice of a non-polar column is based on the general principle of separating compounds by their boiling points, which is often effective for a primary purity screen.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode). A splitless injection is chosen to maximize sensitivity for trace impurity detection.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 280°C.

      • Hold: 5 minutes at 280°C. This temperature program provides a good balance between resolution of early-eluting impurities and efficient elution of the main component and any higher-boiling impurities.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, ideal for library searching.

    • Scan Range: m/z 40-450.

  • Data Analysis and Purity Calculation:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Identify the main peak corresponding to Octahydroimidazolidino[1,5-a]pyridin-3-one based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their mass spectra with a commercial or in-house mass spectral library (e.g., NIST).

    • Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, a comprehensive validation strategy often involves orthogonal methods to ensure a complete picture of the sample's purity.

TechniquePrincipleAdvantages for Octahydroimidazolidino[1,5-a]pyridin-3-one AnalysisLimitations
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High specificity for impurity identification; excellent for volatile and semi-volatile impurities; sensitive.Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar compounds.
HPLC-UV/DAD Separation of compounds in the liquid phase followed by UV-Vis absorbance detection.Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones; robust and reproducible for quantification.Lower specificity than MS for identification of unknown impurities; requires impurities to have a chromophore for detection.
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.Provides definitive structural elucidation of impurities; quantitative (qNMR) with an internal standard; does not require chromatographic separation for pure samples.Lower sensitivity compared to chromatographic methods; complex spectra for mixtures; higher instrumentation cost.
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides a measure of total molar purity based on the melting point depression; requires a small amount of sample.[3][4][5][6][7]Only applicable to crystalline solids with a sharp melting point; not suitable for amorphous materials or compounds that decompose on melting.[3][6]
High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation: Dissolve a precisely weighed sample in a suitable mobile phase compatible solvent (e.g., acetonitrile/water mixture).

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: Diode Array Detector (DAD) monitoring at a wavelength where the analyte and potential impurities absorb.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve an accurately weighed amount of the sample and a certified internal standard (e.g., maleic acid) in a deuterated solvent (e.g., DMSO-d6).

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

    • Experiment: Quantitative ¹H NMR.

    • Parameters: Ensure a sufficient relaxation delay (D1) for quantitative accuracy.

  • Data Analysis: Integrate the signals of the analyte and the internal standard to determine the purity.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation:

    • DSC Instrument: TA Instruments Q2000 or equivalent.

    • Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2°C/min) through its melting range.

    • Atmosphere: Inert atmosphere (e.g., nitrogen).

  • Data Analysis: Use the instrument software to calculate the purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Decision-Making for Analytical Strategy

The choice of analytical technique depends on the specific objective of the analysis. The following flowchart provides a guide for selecting the appropriate method.

Analytical_Strategy Start Purity Analysis of Octahydroimidazolidino[1,5-a]pyridin-3-one Q1 Objective: Routine QC Purity Check? Start->Q1 Q3 Objective: Total Molar Purity of Crystalline Solid? Start->Q3 Q2 Objective: Impurity ID & Structural Elucidation? Q1->Q2 No HPLC HPLC-UV/DAD Q1->HPLC Yes GCMS GC-MS Q2->GCMS Volatile Impurities NMR NMR Spectroscopy Q2->NMR Non-Volatile/Structural Info DSC DSC Q3->DSC Yes End Comprehensive Purity Profile HPLC->End GCMS->End NMR->End DSC->End

Sources

Comparative

Comparative efficacy of Octahydroimidazolidino[1,5-a]pyridin-3-one structural analogues

Title : Comparative Efficacy of Octahydroimidazolidino[1,5-a]pyridin-3-one Structural Analogues as mGluR5 Negative Allosteric Modulators Introduction & Pharmacological Context The metabotropic glutamate receptor 5 (mGluR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Efficacy of Octahydroimidazolidino[1,5-a]pyridin-3-one Structural Analogues as mGluR5 Negative Allosteric Modulators

Introduction & Pharmacological Context

The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein-coupled receptor (GPCR) that plays a critical role in excitatory neurotransmission. Dysregulation of mGluR5 signaling is heavily implicated in central nervous system (CNS) disorders, including Fragile X syndrome, major depressive disorder, and Parkinson's disease levodopa-induced dyskinesia (PD-LID)[1][2].

Historically, negative allosteric modulators (NAMs) targeting mGluR5, such as MPEP and fenobam, demonstrated preclinical efficacy but frequently suffered from poor pharmacokinetic (PK) profiles, off-target effects (e.g., MAO-B inhibition), or hepatotoxicity linked to alkyne motifs[3]. To circumvent these liabilities, the octahydroimidazolidino[1,5-a]pyridin-3-one scaffold (CAS: 76561-92-7) has emerged as a highly promising, conformationally restricted bicyclic urea chemotype[4]. This guide provides an objective, data-driven comparison of structural analogues derived from this core, detailing their binding affinities, functional efficacies, and ADME properties.

Mechanistic Overview: Allosteric Modulation of mGluR5

Unlike orthosteric antagonists that compete with endogenous glutamate at the highly conserved Venus flytrap domain, NAMs bind to a topographically distinct allosteric pocket within the seven-transmembrane (7TM) domain[5].

Binding of an octahydroimidazolidino[1,5-a]pyridin-3-one analogue to this pocket stabilizes the receptor in an inactive conformation. This prevents the agonist-induced conformational change required to activate the Gq protein, thereby halting downstream Phospholipase C (PLC) activation, inositol-1,2,3-trisphosphate (IP3) generation, and subsequent intracellular calcium (Ca2+) mobilization[5]. Molecular dynamics simulations indicate that bicyclic NAMs insert into the upper chamber of the TM pocket, forming critical hydrophobic interactions with residues such as I651, V740, and L744, while hydrogen bonding with N747[6].

mGluR5_Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Gq-coupled GPCR) Glutamate->mGluR5 Activates NAM Bicyclic Urea NAM (Allosteric Inhibitor) NAM->mGluR5 Inhibits (Allosteric) Gq Gq Protein Activation mGluR5->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Caption: mGluR5 Gq-coupled signaling pathway and allosteric inhibition by NAMs.

Comparative Efficacy of Structural Analogues

The rigid nature of the octahydroimidazolidino[1,5-a]pyridin-3-one core reduces the entropic penalty upon binding compared to flexible linear ureas. By systematically substituting the piperidine ring of the scaffold, we can observe distinct structure-activity relationships (SAR).

Table 1: In Vitro and In Vivo Pharmacological Profiling of Analogues

CompoundSubstitutionFunctional IC50 (nM)Binding Ki (nM)Brain/Plasma Ratio (Kp)Half-life (T1/2, h)
Analogue A Unsubstituted Core4503800.61.2
Analogue B 6-Fluoro85621.12.8
Analogue C 6-Trifluoromethyl42281.44.5
MPEP (Historic Reference)36210.80.9

Causality & Structural Insights: The unsubstituted core (Analogue A) exhibits moderate potency. However, the introduction of a fluorine atom (Analogue B) or a trifluoromethyl group (Analogue C) at the 6-position dramatically increases binding affinity (lower Ki)[6]. This is driven by two key factors:

  • Halogen Bonding & Lipophilicity : The electron-withdrawing groups enhance hydrophobic interactions deep within the TM3/TM6 allosteric pocket, specifically optimizing van der Waals contacts with nonpolar residues[6].

  • Metabolic Shielding : The CF3 group in Analogue C blocks cytochrome P450-mediated oxidation at the vulnerable 6-position. This significantly extends the half-life (4.5 h) and improves the Brain/Plasma ratio (Kp = 1.4) compared to the historic reference MPEP, which suffers from rapid clearance[3].

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the pharmacological data must be generated through rigorously controlled, self-validating assays.

Protocol 1: Intracellular Calcium Mobilization (FLIPR Assay)

Purpose: To determine the functional IC50 of the NAMs by measuring the inhibition of glutamate-induced Ca2+ release[2]. Causality of Design: We utilize an EC80 concentration of glutamate. This ensures a robust signal window while remaining sensitive enough to detect allosteric shifts; using a saturating (EC100) concentration could overcome the NAM's effect, leading to artificially inflated IC50 values.

Methodology :

  • Cell Seeding : Seed HEK293A cells stably expressing human mGluR5 into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading : Remove media and add 20 µL of Fluo-4 AM Ca2+-sensitive dye in assay buffer (HBSS + 20 mM HEPES). Incubate for 1 hour at 37°C.

  • Compound Incubation : Add 10 µL of the octahydroimidazolidino[1,5-a]pyridin-3-one analogues (10-point concentration curve, 10 µM to 0.1 nM). Incubate for 30 minutes. Self-Validation: Include a vehicle control (DMSO) and a positive control (MPEP) on every plate to normalize data.

  • Agonist Addition & Reading : Using a FLIPR Tetra system, establish a baseline fluorescence for 10 seconds. Inject glutamate at its predetermined EC80 concentration and read fluorescence (Ex 488 nm / Em 540 nm) for 3 minutes.

  • Data Analysis : Calculate the Z'-factor for each plate. Only plates with Z' > 0.5 are accepted as valid. Fit the max-min fluorescence data to a 4-parameter logistic curve to determine the IC50.

FLIPR_Workflow Cell Seed HEK293-mGluR5 Cells in 384-well plate Dye Load Ca2+ Sensitive Fluorescent Dye Cell->Dye Incubate Incubate with Analogues (NAMs) Dye->Incubate Agonist Add Glutamate (EC80 concentration) Incubate->Agonist Read Measure Fluorescence (FLIPR Tetra) Agonist->Read Analyze Calculate IC50 & Dose-Response Read->Analyze

Caption: High-throughput FLIPR assay workflow for measuring intracellular calcium mobilization.

Protocol 2: Radioligand Displacement Binding Assay

Purpose: To determine the equilibrium dissociation constant (Ki) at the allosteric site[5]. Causality of Design: We use [3H]methoxy-PEPy , a high-affinity radioligand specific to the MPEP allosteric site. This allows precise measurement of allosteric binding without interference from the orthosteric glutamate site[5].

Methodology :

  • Membrane Preparation : Harvest HEK293A-mGluR5 cells and homogenize in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 40,000 x g for 20 mins to isolate membranes.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]methoxy-PEPy, and varying concentrations of the test analogues in a final volume of 200 µL.

  • Self-Validation (NSB) : Define Non-Specific Binding (NSB) by adding 10 µM unlabeled MPEP to control wells. Total binding is defined by vehicle (DMSO) alone.

  • Filtration : Incubate for 60 minutes at room temperature to reach equilibrium. Rapidly filter through GF/B microplates pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection : Add scintillation cocktail and measure radioactivity (CPM) using a Microbeta counter. Calculate Ki using the Cheng-Prusoff equation.

Conclusion

The octahydroimidazolidino[1,5-a]pyridin-3-one scaffold represents a significant structural evolution in the development of mGluR5 NAMs. By replacing problematic alkyne and linear urea motifs with a conformationally restricted bicyclic core, researchers can achieve high binding affinity, excellent functional efficacy, and superior CNS penetrance. Specifically, halogenated derivatives (e.g., 6-CF3) demonstrate optimal profiles for advancing into in vivo models of PD-LID and psychiatric disorders, overcoming the metabolic liabilities of previous generations.

References

  • Molaid Chemical Database. "hexahydroimidazo[1,5-a]pyridin-3(2H)-one - CAS 76561-92-7". Molaid.
  • Bezard E, et al. "The mGluR5 negative allosteric modulator dipraglurant reduces dyskinesia in the MPTP macaque model." PubMed/NIH.
  • Lindemann L, et al.
  • Anighoro A, et al. "Exploring the Binding Mechanism of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators in Clinical Trials by Molecular Dynamics Simulations.
  • Gregory KJ, et al.
  • Engers DW, et al. "Discovery of 7-(Pyridin-3-yl)

Sources

Validation

Reproducibility of Octahydroimidazolidino[1,5-a]pyridin-3-one biological assay results

As a Senior Application Scientist, I recognize the critical importance of reproducibility in biological assays, especially when characterizing novel chemical entities. This guide provides a framework for establishing rob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize the critical importance of reproducibility in biological assays, especially when characterizing novel chemical entities. This guide provides a framework for establishing robust and reproducible assays for a novel compound, using the hypothetical example of Octahydroimidazolidino[1,5-a]pyridin-3-one as a modulator of the Wnt/β-catenin signaling pathway. While public data on this specific molecule is limited, the principles and protocols discussed herein are universally applicable for ensuring the reliability of your findings.

The Challenge of Reproducibility in Novel Compound Screening

The journey of a novel compound from initial discovery to a potential therapeutic lead is fraught with challenges, chief among them being the reproducibility of its biological activity. Initial "hits" from high-throughput screens often fail to replicate in subsequent validation assays, a phenomenon that can arise from a multitude of factors including assay variability, compound instability, or off-target effects.

This guide establishes a systematic approach to validating the biological activity of a novel compound, exemplified by Octahydroimidazolidino[1,5-a]pyridin-3-one, a small molecule with a bicyclic imidazolidinone core. For the purpose of this guide, we will hypothesize that this compound has been identified as a potential inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway implicated in both embryonic development and cancer.

Overview of the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial cell signaling pathway that regulates gene expression. In the "off" state (absence of Wnt ligand), a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state (Wnt ligand present), this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription by binding to TCF/LEF transcription factors.

Caption: Figure 1: Simplified Wnt/β-Catenin Signaling Pathway

A Multi-Assay Approach to Validate Activity and Ensure Reproducibility

To confidently ascertain the effect of Octahydroimidazolidino[1,5-a]pyridin-3-one on the Wnt pathway, a multi-pronged approach employing orthogonal assays is recommended. This strategy minimizes the risk of artifacts and provides a more complete picture of the compound's mechanism of action. We will compare three commonly used assays:

  • Luciferase Reporter Assay (TOP/FOP Flash) : A primary screen to measure TCF/LEF-dependent transcriptional activity.

  • β-Catenin Stabilization Assay (Western Blot) : A secondary assay to confirm effects on β-catenin protein levels.

  • Target Gene Expression Analysis (RT-qPCR) : A tertiary assay to measure changes in downstream gene expression.

Assay Comparison
FeatureLuciferase Reporter Assay (TOP/FOP)Western BlotRT-qPCR
Principle Measures transcriptional activity of TCF/LEFDetects and quantifies β-catenin protein levelsMeasures mRNA levels of Wnt target genes
Throughput High (96/384-well)Low to MediumMedium (96-well)
Primary/Validation PrimaryValidationValidation
Key Advantage Sensitive and high-throughputDirect measure of protein stabilizationMeasures physiologically relevant endpoint
Key Disadvantage Prone to off-target effects on luciferaseSemi-quantitative, laboriousIndirect measure of pathway activity

Experimental Protocols and Reproducibility Checkpoints

Luciferase Reporter Assay (TOP/FOP Flash)

This assay utilizes two reporter constructs: TOP-Flash, containing multiple TCF/LEF binding sites upstream of a luciferase gene, and FOP-Flash, a negative control with mutated TCF/LEF sites. A decrease in the TOP/FOP ratio upon treatment with our test compound would indicate inhibition of the pathway.

Protocol:

  • Cell Seeding : Seed HEK293T cells (or other suitable cell line) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well.

  • Transfection : After 24 hours, co-transfect cells with TOP-Flash or FOP-Flash plasmids and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment : 24 hours post-transfection, replace the medium with fresh medium containing Wnt3a conditioned media (to activate the pathway) and varying concentrations of Octahydroimidazolidino[1,5-a]pyridin-3-one. Include vehicle control (e.g., DMSO) wells.

  • Lysis and Reading : After 24 hours of treatment, lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis : Normalize Firefly luciferase activity to Renilla luciferase activity. Calculate the TOP/FOP ratio for each treatment condition.

Key Parameters & Sources of Variability:

  • Cell Density : Inconsistent cell numbers per well will lead to variable reporter expression.

  • Transfection Efficiency : Varies between experiments. Normalization to a co-transfected control (e.g., Renilla) is crucial.

  • Reagent Quality : The activity of Wnt3a conditioned media and the purity of the test compound can significantly impact results.

  • Compound Interference : The test compound may directly inhibit luciferase or have cytotoxic effects. A counter-screen against luciferase and a cell viability assay (e.g., MTT or CellTiter-Glo) should be run in parallel.

β-Catenin Stabilization Assay (Western Blot)

This assay directly measures the level of β-catenin protein in the cell, providing a more direct assessment of pathway modulation upstream of transcription.

Protocol:

  • Cell Culture and Treatment : Plate cells (e.g., SW480, which have high endogenous Wnt signaling) and treat with varying concentrations of Octahydroimidazolidino[1,5-a]pyridin-3-one for a defined period (e.g., 6-24 hours).

  • Protein Extraction : Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with a primary antibody against β-catenin, followed by a loading control (e.g., β-actin or GAPDH).

  • Detection : Use an HRP-conjugated secondary antibody and an ECL substrate to visualize bands.

  • Densitometry : Quantify band intensity using software like ImageJ. Normalize β-catenin levels to the loading control.

Key Parameters & Sources of Variability:

  • Loading Control : Inconsistent loading will skew results. Accurate protein quantification and normalization to a stable loading control are essential.

  • Antibody Specificity and Affinity : Use a well-validated primary antibody to ensure specificity for β-catenin.

  • Transfer Efficiency : Inefficient transfer of proteins can lead to weak or inconsistent signals.

  • Treatment Time : The kinetics of β-catenin degradation can be rapid; a time-course experiment is recommended to identify the optimal treatment duration.

Target Gene Expression Analysis (RT-qPCR)

Measuring the mRNA levels of known Wnt target genes, such as AXIN2 or MYC, provides a physiologically relevant readout of pathway activity.

Protocol:

  • Cell Culture and Treatment : Treat cells as described for the Western blot assay.

  • RNA Extraction : Isolate total RNA from cells using a column-based kit or TRIzol reagent.

  • cDNA Synthesis : Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

  • qPCR : Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (AXIN2, MYC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis : Calculate relative gene expression using the ΔΔCt method.

Key Parameters & Sources of Variability:

  • RNA Quality : Intact, high-quality RNA is crucial for accurate results.

  • Housekeeping Gene Stability : The expression of the chosen housekeeping gene should not be affected by the experimental treatment. It's good practice to test multiple housekeeping genes.

  • Primer Efficiency : qPCR primers should be designed to be specific and have an efficiency of 90-110%.

A Workflow for Reproducible Hit Validation

A logical, stepwise approach is the best way to ensure that the biological activity of a compound is real and reproducible.

Validation_Workflow A Primary Screen (e.g., TOP/FOP Flash Assay) B Hit Confirmation (Dose-Response Curve) A->B Initial Hit C Orthogonal Assay 1 (e.g., Western Blot for β-catenin) B->C Confirmed Activity E Cytotoxicity & Specificity Assays (e.g., MTT, Luciferase Counter-screen) B->E D Orthogonal Assay 2 (e.g., RT-qPCR for AXIN2/MYC) C->D F Mechanism of Action Studies D->F Reproducible & Specific Activity

Caption: Figure 2: A Stepwise Workflow for Hit Validation

Conclusion

Reproducibility is the cornerstone of scientific discovery. When investigating a novel compound such as Octahydroimidazolidino[1,5-a]pyridin-3-one, relying on a single assay is insufficient. By employing a multi-assay, orthogonal approach, researchers can build a robust body of evidence, systematically eliminating sources of variability and potential artifacts. The protocols and checkpoints outlined in this guide provide a framework for ensuring that the observed biological effects are genuine, reproducible, and worthy of further investigation in the drug development pipeline.

References

  • Title: The Wnt signaling pathway in development and disease. Source: Annual Review of Cell and Developmental Biology URL: [Link]

  • Title: A protocol for measuring cell-based Wnt/β-catenin signaling. Source: Methods in Molecular Biology URL: [Link]

  • Title: Western Blotting: A Guide to Current Methods. Source: Current Protocols in Molecular Biology URL: [Link]

  • Title: The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Source: Clinical Chemistry URL: [Link]

Comparative

Standard Curve Validation Guidelines for Octahydroimidazolidino[1,5-a]pyridin-3-one: A Comparative Methodological Guide

Executive Summary & Analytical Challenges Octahydroimidazolidino[1,5-a]pyridin-3-one (CAS 76561-92-7) is a fused bicyclic nitrogen-containing heterocycle frequently utilized as a specialized chemical intermediate. Due to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

Octahydroimidazolidino[1,5-a]pyridin-3-one (CAS 76561-92-7) is a fused bicyclic nitrogen-containing heterocycle frequently utilized as a specialized chemical intermediate. Due to its structural characteristics—specifically the presence of a tertiary amine and an imidazolidinone ring—it presents unique analytical challenges. These include potential peak tailing on standard silica-based stationary phases and variable ionization efficiency in complex biological or synthetic matrices.

As a Senior Application Scientist, I approach the quantification of this compound not merely as a procedural task, but as a system of self-validating logic. Establishing a robust standard curve is the cornerstone of this system, ensuring that every quantitative readout—whether for monitoring synthetic reaction yields or evaluating pharmacokinetic (PK) profiles—is scientifically defensible and regulatory-compliant.

Regulatory Grounding: The Pillars of Validation

To ensure absolute data integrity, the standard curve validation protocol must be anchored in the internationally recognized [1] and the [2]. These guidelines dictate that a self-validating assay must continuously monitor four core parameters:

  • Selectivity & Specificity: Proving that endogenous matrix components do not falsely elevate the analyte signal.

  • Matrix Effect: Quantifying and correcting the ion suppression or enhancement caused by the sample matrix.

  • Accuracy & Precision: Ensuring the closeness of agreement between the measured value and the nominal true value across multiple replicates.

  • Calibration Curve Integrity: Demonstrating a predictable, mathematical relationship between instrument response and analyte concentration from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

Methodological Comparison: LC-MS/MS vs. HPLC-UV

When selecting an analytical platform for Octahydroimidazolidino[1,5-a]pyridin-3-one, researchers typically evaluate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The Causality Behind Platform Selection: The octahydroimidazo-pyridine core lacks an extended conjugated pi-electron system. This results in exceedingly poor UV chromophore properties, making HPLC-UV detection at low wavelengths (e.g., 210 nm) highly susceptible to background noise and co-eluting interferences. Conversely, the basic nitrogen in the pyridine ring readily accepts a proton. This makes the molecule highly amenable to positive electrospray ionization (+ESI) in LC-MS/MS, offering superior sensitivity and mass-to-charge ( m/z ) specificity.

Table 1: Quantitative Performance Comparison
Validation ParameterLC-MS/MS (+ESI, MRM)HPLC-UV (210 nm)
Lower Limit of Quantification (LLOQ) 1 - 5 ng/mL500 - 1000 ng/mL
Linear Dynamic Range 3 - 4 orders of magnitude2 orders of magnitude
Matrix Effect Susceptibility High (Requires SIL-IS correction)Low to Moderate
Selectivity Excellent (Mass-to-charge specific)Poor (Prone to co-eluting interferences)
Throughput (Run Time) 3 - 5 minutes10 - 15 minutes
Primary Application Bioanalysis (Plasma/Serum PK)Bulk Synthesis / Formulation QC

Experimental Workflow & Self-Validating Protocols

Workflow Sample Matrix Sample (Plasma/Reaction Mix) Prep Sample Preparation (Protein Precipitation) Sample->Prep LC Liquid Chromatography (C18 Column) Prep->LC Supernatant Spike Spike Internal Standard (SIL-IS) Spike->Prep Added pre-extraction Detect Detection (MS/MS or UV) LC->Detect Elution Data Standard Curve Regression Analysis Detect->Data Peak Area Ratio

Fig 1. Analytical workflow for Octahydroimidazolidino[1,5-a]pyridin-3-one quantification.

Protocol A: Standard Curve Preparation & Extraction

Objective: To establish a reliable calibration curve that inherently corrects for extraction recovery losses and instrument variability.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the Octahydroimidazolidino[1,5-a]pyridin-3-one reference standard in 50:50 Methanol:Water to a concentration of 1 mg/mL.

    • Causality: This specific solvent ratio ensures complete thermodynamic dissolution while preventing the precipitation or adsorption to glass walls that frequently occurs in 100% aqueous or 100% organic solvents.

  • Internal Standard (IS) Spiking: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Octahydroimidazolidino[1,5-a]pyridin-3-one-d4.

    • Causality: A SIL-IS co-elutes exactly with the target analyte and experiences identical ion suppression/enhancement in the MS source. By plotting the peak area ratio (Analyte/IS), the curve remains mathematically stable regardless of matrix fluctuations.

  • Matrix Matching: Prepare a minimum of six non-zero calibration standards by spiking the working solutions into a blank biological matrix (e.g., human plasma) or mock reaction buffer.

    • Causality: Matrix-matched calibration is strictly mandated by the [1] to ensure the standards perfectly mimic the thermodynamic environment of the unknown samples.

  • Sample Extraction (Protein Precipitation): Add 3 volumes of cold Acetonitrile (containing 0.1% Formic Acid) to 1 volume of the spiked matrix. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile effectively denatures and precipitates matrix proteins. The critical addition of 0.1% formic acid forces the basic nitrogen of the analyte into its protonated state, drastically improving recovery and downstream +ESI efficiency.

  • Chromatographic Separation: Inject the supernatant onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of Water and Acetonitrile (both containing 0.1% Formic Acid).

    • Causality: The acidic mobile phase prevents secondary interactions between the basic nitrogen of the analyte and residual silanols on the column stationary phase, effectively eliminating peak tailing.

Protocol B: Validation Logic & Acceptance Criteria

ValidationLogic Start Run Calibration Standards (Minimum 6 non-zero levels) CheckLLOQ Evaluate LLOQ Accuracy & Precision Start->CheckLLOQ CheckOthers Evaluate Other Levels Accuracy & Precision Start->CheckOthers PassLLOQ Pass: ±20% of Nominal CheckLLOQ->PassLLOQ FailLLOQ Fail: >±20% CheckLLOQ->FailLLOQ PassOthers Pass: ±15% of Nominal CheckOthers->PassOthers FailOthers Fail: >±15% CheckOthers->FailOthers Valid Curve Validated (≥75% of standards pass) PassLLOQ->Valid Reject Reject Run Troubleshoot Method FailLLOQ->Reject PassOthers->Valid FailOthers->Reject

Fig 2. ICH M10 standard curve validation logic and acceptance criteria.

To prove the trustworthiness of the assay, the system must be self-validating. A valid analytical run must inherently include a "Blank" (matrix without analyte or IS) and a "Zero Sample" (matrix with IS only).

  • Selectivity Check: The Blank sample must demonstrate an interfering signal that is ≤20% of the LLOQ response. Causality: This proves that endogenous matrix components do not masquerade as the analyte, preventing false-positive quantification.

  • Accuracy and Precision: According to the [2], the back-calculated concentrations of the calibration standards must fall within ±15% of their nominal values, except at the LLOQ where a wider variance of ±20% is permissible due to approaching the detector's noise floor. At least 75% of the calibration standards (and a minimum of six distinct levels) must meet these criteria for the standard curve to be deemed scientifically valid.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Official Guidelines,[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information,[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Octahydroimidazolidino[1,5-a]pyridin-3-one

This document provides a detailed protocol for the safe handling and disposal of Octahydroimidazolidino[1,5-a]pyridin-3-one (CAS No. 76561-92-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and disposal of Octahydroimidazolidino[1,5-a]pyridin-3-one (CAS No. 76561-92-7). As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself. This guide is designed for researchers, scientists, and drug development professionals to ensure that waste materials are managed in a manner that is safe, compliant, and environmentally responsible.

Hazard Assessment and Chemical Profile

While specific toxicological data for Octahydroimidazolidino[1,5-a]pyridin-3-one is not extensively published, a robust hazard assessment can be constructed by analyzing its structural components: a fused pyridine ring and an imidazolidinone core.

The pyridine moiety suggests that the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Pyridine itself is a flammable liquid that can cause skin and eye irritation, and it may have adverse effects on the central nervous system, liver, and kidneys.[1] The imidazolidine core , a nitrogen-containing heterocycle, indicates that upon combustion, toxic nitrogen oxides (NOx) can be produced.[2][3]

Therefore, Octahydroimidazolidino[1,5-a]pyridin-3-one must be handled as a hazardous substance. It is not suitable for drain or standard trash disposal.[4][5] All waste streams containing this compound must be segregated and disposed of as regulated chemical waste.

Table 1: Inferred Hazard Profile and Safety Recommendations

Hazard CategoryInferred Risk & RationaleRecommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin, based on pyridine analogs.[1][2][6]Work in a well-ventilated chemical fume hood. Avoid generating dust or aerosols. Use appropriate PPE at all times.
Skin/Eye Irritation Expected to cause skin and serious eye irritation.[3][7][8]Wear safety glasses with side shields or goggles and chemical-resistant gloves.
Environmental Hazard Expected to be toxic to aquatic organisms with potential for long-term adverse effects.[1]Do not dispose of down the drain or in the environment.[4][9]
Combustion Products Thermal decomposition will likely produce toxic gases, including carbon oxides and nitrogen oxides.[3]In case of fire, use water spray, alcohol-resistant foam, or dry chemical extinguishers.[1]

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves. Ensure gloves are inspected before use and changed frequently, especially if contact with the chemical is suspected.

  • Body Protection: A standard laboratory coat. For handling larger quantities or cleaning spills, a chemically resistant apron is recommended.

  • Respiratory Protection: Not typically required when working in a certified chemical fume hood. If handling outside of a fume hood, consult your institution's Environmental Health & Safety (EHS) office.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Octahydroimidazolidino[1,5-a]pyridin-3-one is to collect it as hazardous chemical waste for subsequent incineration by a licensed waste management provider.[1][5][10] Never dispose of this chemical down the drain or in regular solid waste.[4][11]

Segregation and Waste Collection

Proper segregation is critical to prevent dangerous reactions in the waste container. This compound should be classified as a non-halogenated organic waste .

G Figure 1: Waste Segregation Workflow cluster_0 Step 1: Identify Waste Type cluster_1 Step 2: Collect in Designated Container Waste Waste Containing Octahydroimidazolidino[1,5-a]pyridin-3-one Decision1 Waste Type? Waste->Decision1 Solid Unused Reagent, Contaminated Weigh Paper, Contaminated PPE Decision1->Solid Solid Liquid Reaction Mixtures, Solvent Rinses, Dilute Solutions Decision1->Liquid Liquid Glassware Contaminated Glassware (Vials, Pipettes, etc.) Decision1->Glassware Glassware Container_Solid Collect in a labeled, sealed 'Non-Halogenated Solid Waste' container. Solid->Container_Solid Container_Liquid Collect in a labeled, sealed 'Non-Halogenated Liquid Waste' container. Liquid->Container_Liquid Container_Glass Triple-rinse with a suitable solvent. Dispose of rinsed glass in a 'Broken Glass' box. Collect first rinse as liquid waste. Glassware->Container_Glass Final_Disposal Store in Satellite Accumulation Area. Request pickup from EHS. Container_Solid->Final_Disposal Container_Liquid->Final_Disposal

Sources

Handling

A Guide to Personal Protective Equipment for Handling Octahydroimidazolidino[1,5-a]pyridin-3-one

Hazard Analysis Based on Chemical Structure Octahydroimidazolidino[1,5-a]pyridin-3-one is a complex heterocyclic molecule. While its specific toxicity is uncharacterized, its structure suggests several potential hazards...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis Based on Chemical Structure

Octahydroimidazolidino[1,5-a]pyridin-3-one is a complex heterocyclic molecule. While its specific toxicity is uncharacterized, its structure suggests several potential hazards that inform our recommended safety protocols. As a nitrogen-containing heterocyclic compound, it may possess biological activity and could be harmful if inhaled, ingested, or absorbed through the skin.[5][6] The presence of amine and lactam functionalities suggests that the compound may be an irritant to the skin, eyes, and respiratory system.[7]

Given the unknown nature of this compound, a cautious approach is warranted. It is prudent to treat it as a hazardous substance until proven otherwise.[1]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure through all potential routes.[8][9][10] The minimum required PPE for handling Octahydroimidazolidino[1,5-a]pyridin-3-one is outlined below.

Body Protection
  • Flame-Resistant Laboratory Coat: A flame-resistant lab coat that extends to the knees is mandatory.[9][11] This provides a primary barrier against splashes and spills. The coat should be fully fastened with the sleeves rolled down.

Hand Protection
  • Double Gloving: Due to the potential for skin absorption, double gloving with nitrile gloves is required.[8] The outer glove should be removed immediately upon any contact with the chemical, and both gloves should be changed regularly. For prolonged handling or when there is a higher risk of splash, consider using a more robust glove, such as a flexible laminate (Silver Shield or 4H), as the inner layer.[11]

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes, vapors, and dust.[8][11] All eye protection must meet the ANSI Z87.1 standard.[11]

  • Face Shield: When handling larger quantities (over 1 liter) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[8][11]

Respiratory Protection
  • Work within a Certified Chemical Fume Hood: All handling of solid or dissolved Octahydroimidazolidino[1,5-a]pyridin-3-one should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.

  • Respirator: If there is a potential for aerosol generation outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]

The following table summarizes the recommended PPE for various tasks:

TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Receiving/Unpacking Lab CoatSingle Pair of Nitrile GlovesSafety GlassesNot required unless package is damaged
Weighing (Solid) Lab CoatDouble Nitrile GlovesChemical Splash GogglesChemical Fume Hood
Solution Preparation Lab CoatDouble Nitrile GlovesChemical Splash Goggles & Face ShieldChemical Fume Hood
Experimental Use Lab CoatDouble Nitrile GlovesChemical Splash GogglesChemical Fume Hood
Waste Disposal Lab CoatDouble Nitrile GlovesChemical Splash Goggles & Face ShieldChemical Fume Hood

Standard Operating Procedure (SOP) for Handling

A clear, step-by-step procedure ensures that all safety measures are consistently followed.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • The storage container should be clearly labeled with the chemical name and any known or suspected hazards.

Handling and Use
  • Before beginning any work, ensure that a safety shower and eyewash station are readily accessible.

  • Don all required PPE as outlined in the table above.

  • Perform all manipulations of the compound within a certified chemical fume hood.

  • When weighing the solid material, use a spatula and handle it gently to avoid creating dust.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Upon completion of the work, wipe down the work area in the fume hood with an appropriate solvent.

  • Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, goggles.

  • Wash hands thoroughly with soap and water after removing PPE.

The following diagram illustrates the general workflow for safely handling Octahydroimidazolidino[1,5-a]pyridin-3-one.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment gather_ppe Gather Required PPE risk_assessment->gather_ppe prep_fume_hood Prepare Chemical Fume Hood gather_ppe->prep_fume_hood don_ppe Don PPE prep_fume_hood->don_ppe handle_chemical Handle Chemical (Weighing/Solution Prep) don_ppe->handle_chemical perform_experiment Perform Experiment handle_chemical->perform_experiment decontaminate Decontaminate Work Area perform_experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Workflow for Handling Octahydroimidazolidino[1,5-a]pyridin-3-one.

Waste Disposal Plan

All waste containing Octahydroimidazolidino[1,5-a]pyridin-3-one must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated weigh boats and paper, in a designated, sealed container labeled "Hazardous Waste."

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed professional waste disposal service.[5] Do not pour any waste containing this compound down the drain.[13] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[14]

By adhering to these stringent safety protocols, researchers can confidently and safely handle Octahydroimidazolidino[1,5-a]pyridin-3-one, ensuring both personal safety and the integrity of their research.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23). Retrieved from [Link]

  • Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute. (n.d.). Retrieved from [Link]

  • Chemical Risk Assessment and Regulatory Decision Making. (n.d.). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (2011, August 29). Retrieved from [Link]

  • RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI - NIH. (n.d.). Retrieved from [Link]

  • Risk Assessment of Chemical Products – A Step-by-Step Guide - Intersolia. (2025, June 25). Retrieved from [Link]

  • Free Chemical Risk Assessment Templates | PDF | SafetyCulture. (2024, February 26). Retrieved from [Link]

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.). Retrieved from [Link]

  • NIH Waste Disposal Guide 2014: Chemical Waste. (n.d.). Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET Nitrogen. (2023, January 20). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydroimidazolidino[1,5-a]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
Octahydroimidazolidino[1,5-a]pyridin-3-one
© Copyright 2026 BenchChem. All Rights Reserved.